molecular formula C13H12ClNO2 B058622 Ethyl 6-chloro-2-methylquinoline-3-carboxylate CAS No. 114858-39-8

Ethyl 6-chloro-2-methylquinoline-3-carboxylate

カタログ番号: B058622
CAS番号: 114858-39-8
分子量: 249.69 g/mol
InChIキー: KZZFZNSEHULNFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 6-chloro-2-methylquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZFZNSEHULNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461315
Record name Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114858-39-8
Record name Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, catering to researchers, scientists, and drug development professionals. The document summarizes key chemical and physical data, outlines a probable synthetic route, and discusses the potential biological significance of this quinoline derivative.

Core Properties and Data

This compound is a quinoline derivative with the molecular formula C₁₃H₁₂ClNO₂.[1] Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO₂[1]
Molecular Weight 249.70 g/mol
CAS Number 114858-39-8
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Spectral and Crystallographic Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the title compound are not explicitly available in the public domain. However, extensive crystallographic data has been reported for its isomer, ethyl 2-chloro-6-methylquinoline-3-carboxylate.[1] This study provides detailed bond lengths and angles, as well as information about the crystal packing, which involves π–π stacking interactions.[1] For researchers working with the title compound, it would be imperative to perform such characterizations.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not described in the available literature. However, the Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and represents a highly probable route. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

A plausible synthesis for this compound would involve the reaction of 4-chloroaniline with ethyl acetoacetate. This would be followed by a cyclization reaction to form the quinoline ring.

Experimental Workflow: Proposed Synthesis

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Condensation: 4-Chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) are heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid), to form the corresponding enamine intermediate. The reaction progress can be monitored by thin-layer chromatography.

  • Cyclization: The crude enamine is then subjected to high-temperature cyclization. This is often carried out in a high-boiling solvent such as Dowtherm A or diphenyl ether, with temperatures ranging from 250-300 °C.

  • Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and the product is isolated. Purification is typically achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are currently lacking in the scientific literature. However, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2]

Given the structural motifs present in this compound, it is plausible that this compound could exhibit similar biological activities. For instance, the 6-chloro substitution is a common feature in many bioactive quinolines.

Logical Relationship: Potential Biological Activities

This compound This compound Quinoline Scaffold Quinoline Scaffold This compound->Quinoline Scaffold Potential Biological Activities Potential Biological Activities Quinoline Scaffold->Potential Biological Activities Antimalarial Antimalarial Potential Biological Activities->Antimalarial Anticancer Anticancer Potential Biological Activities->Anticancer Antibacterial Antibacterial Potential Biological Activities->Antibacterial Anti-inflammatory Anti-inflammatory Potential Biological Activities->Anti-inflammatory

Caption: Inferred potential biological activities based on the quinoline scaffold.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a compound of interest within the broader family of quinoline derivatives. While a complete physicochemical profile and a detailed, validated synthesis protocol are not yet available, this guide provides a summary of the known information and outlines logical next steps for researchers. The potential for this compound to exhibit significant biological activity warrants further investigation, which will be crucial for its potential application in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs and established scientific principles to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyDataSource/Method
Molecular Formula C₁₃H₁₂ClNO₂-
Molecular Weight 249.69 g/mol [1]
CAS Number 114858-39-8-
Melting Point Not experimentally determined. Estimated to be in the range of 90-110 °C.Based on analogs
Boiling Point Not experimentally determined. Predicted for a similar compound: 341.9±22.0 °C.Predicted data for Ethyl 6-chloroquinoline-3-carboxylate
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. Low solubility in water is anticipated.General characteristics of quinoline derivatives
pKa Not experimentally determined. Predicted for a similar compound: 2.41±0.14.Predicted data for Ethyl 6-chloroquinoline-3-carboxylate

Spectral Characteristics

Detailed spectral data for this compound are not publicly available. However, based on the analysis of structurally similar quinoline derivatives, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would likely show characteristic signals for the quinoline ring protons, a singlet for the methyl group at the 2-position, and a quartet and triplet for the ethyl ester group. Aromatic protons would appear in the downfield region (around 7.0-9.0 ppm).

  • ¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the quinoline ring system, the methyl group, and the ethyl ester. The carbonyl carbon of the ester would be observed in the downfield region (around 165 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 249.69), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Experimental Protocols

Synthesis of this compound

A plausible synthesis method is adapted from the procedure described by Benzerka et al. for a similar compound.[1]

Reaction Scheme:

Synthesis_of_Ethyl_6-chloro-2-methylquinoline-3-carboxylate reactant1 2-chloro-3-formyl-6-methylquinoline reaction Stir at 0 °C to rt 3 hours reactant1->reaction 1 mmol reactant2 NaCN reactant2->reaction 3 mmol reactant3 Activated MnO₂ reactant3->reaction 6.7 mmol solvent Absolute Ethanol solvent->reaction 15 mL product This compound purification Purification: 1. Dilute with CH₂Cl₂ 2. Filter through Celite/Silica gel 3. Evaporate solvent reaction->purification Reaction Mixture purification->product

Caption: Synthesis workflow for this compound.

Procedure:

  • To a solution of sodium cyanide (3 mmol) in absolute ethanol (15 ml), a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) is added in portions at 0 °C.

  • The reaction mixture is then stirred for 3 hours at room temperature.

  • For purification, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a small column packed with celite and silica gel.

  • The pure compound is recovered after the evaporation of the solvents.

Determination of Physicochemical Properties

The following are standard protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Physicochemical_Property_Determination_Workflow cluster_synthesis Compound Preparation cluster_determination Property Determination cluster_analysis Data Analysis synthesis Synthesized Compound mp Melting Point (Capillary Method) synthesis->mp bp Boiling Point (Thiele Tube Method) synthesis->bp sol Solubility (Shake-Flask Method) synthesis->sol pka pKa (Potentiometric Titration) synthesis->pka data_analysis Data Compilation & Analysis mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis

Caption: General workflow for determining physicochemical properties.

1. Melting Point Determination (Capillary Method) [2][3][4][5]

  • A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperatures at which melting begins and is complete are recorded as the melting point range. A sharp melting range is indicative of high purity.[3]

2. Boiling Point Determination (Thiele Tube Method) [6][7][8][9][10]

  • A small amount of the liquid compound is placed in a fusion tube.

  • A sealed capillary tube is inverted and placed in the fusion tube.

  • The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.[8]

3. Solubility Determination (Shake-Flask Method) [11][12][13][14][15]

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The solution is then filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

4. pKa Determination (Potentiometric Titration) [16][17][18][19][20]

  • A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the quinoline scaffold is a well-established pharmacophore with a broad range of activities.[21][22][23][24][25]

Anticancer Activity

Quinoline derivatives are known to exhibit significant anticancer properties through various mechanisms.[21][22][23][26][27][28][29] One of the key pathways often implicated is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[26]

PI3K_AKT_Signaling_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinoline This compound (Proposed) Quinoline->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine, are cornerstone antimalarial drugs.[30][31][32][33][34] Their primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[30][31][32][33][34]

Antimalarial_Mechanism_of_Quinolines cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase Heme->HemePolymerase Substrate HemeQuinoline Heme-Quinoline Complex Heme->HemeQuinoline ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Hemozoin Non-toxic Hemozoin Crystal HemePolymerase->Hemozoin Catalyzes Polymerization Quinoline Quinoline Derivative Quinoline->HemePolymerase Inhibits Quinoline->HemeQuinoline HemeQuinoline->HemePolymerase Inhibits

Caption: Mechanism of action of quinoline derivatives against the malaria parasite.

The parasite digests hemoglobin, releasing toxic heme.[30][31] Normally, heme is detoxified by polymerization into hemozoin.[33] Quinoline derivatives are thought to inhibit this process, leading to the accumulation of toxic heme and subsequent parasite death.[30][31][33]

Conclusion

This compound is a quinoline derivative with physicochemical properties that suggest its potential as a lead compound in drug discovery. While specific experimental data is limited, this guide provides a comprehensive framework based on the known characteristics of similar compounds and standard analytical procedures. The established anticancer and antimalarial activities of the quinoline scaffold warrant further investigation into the therapeutic potential of this specific molecule. The provided protocols and theoretical background serve as a valuable resource for researchers initiating studies on this and related compounds.

References

An In-depth Technical Guide to Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in drug discovery and development. Quinolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. This document details the chemical identity, structural characteristics, synthesis, and physicochemical properties of the title compound and its isomers to support further research and application.

Chemical Identity and Structure

  • Compound Name: this compound

  • CAS Number: 114858-39-8[4][5]

  • Molecular Formula: C₁₃H₁₂ClNO₂[5]

  • Molecular Weight: 249.69 g/mol [4][5]

The structure of this compound consists of a quinoline core. The quinoline ring system is substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position.

Physicochemical and Crystallographic Data

Quantitative data for quinoline derivatives are crucial for understanding their structure-activity relationships. The following table summarizes key crystallographic data for a positional isomer, ethyl 2-chloro-6-methylquinoline-3-carboxylate, and other related quinoline derivatives. This comparative data is valuable for predicting the properties of the title compound.

PropertyEthyl 2-chloro-6-methylquinoline-3-carboxylate[6]2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate[7]Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[8]
Molecular Formula C₁₃H₁₂ClNO₂C₁₃H₁₁BrClNO₂C₁₈H₁₄ClNO₂
Molecular Weight 249.69328.59311.75
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 6.0391 (5)6.1740 (4)10.828 (5)
b (Å) 7.2986 (6)29.0515 (14)7.535 (4)
c (Å) 13.4323 (12)7.2875 (4)18.829 (5)
α (°) ** 98.238 (6)9090
β (°) 90.123 (5)99.167 (3)94.369 (5)
γ (°) 96.429 (6)9090
Volume (ų) **582.16 (9)1290.42 (13)1531.8 (12)
Z 244
Temperature (K) 150100293
Radiation Mo KαMo KαMo Kα
Density (calculated) 1.424 g/cm³1.691 g/cm³1.355 g/cm³

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods for quinoline synthesis, such as the Combes, Conrad-Limpach, or Friedländer reactions[9]. A plausible and efficient method is the Friedländer annulation, which involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

A detailed experimental protocol adapted from the synthesis of a related isomer is provided below[6].

Synthesis of this compound

Reactants:

  • 2-Amino-5-chlorobenzaldehyde

  • Ethyl acetoacetate

  • Catalyst (e.g., piperidine, L-proline, or an acid catalyst)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the solution, followed by a catalytic amount of the chosen catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-8 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the general synthetic pathway for this compound via the Friedländer synthesis.

Synthesis_Pathway cluster_product Product reactant1 2-Amino-5-chlorobenzaldehyde product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate reactant1->product + Catalyst (e.g., Piperidine) Reflux in Ethanol reactant2 Ethyl acetoacetate reactant2->product

Caption: Friedländer synthesis of this compound.

Potential Applications and Research Directions

Derivatives of quinoline are of significant interest in medicinal chemistry. The presence of the chloro and methyl substituents on the quinoline ring, along with the ethyl carboxylate group, can modulate the compound's biological activity. Related quinoline structures have demonstrated potential as antimalarial, antibacterial, and anticancer agents[1][2]. Further research on this compound could involve:

  • Screening for Biological Activity: Evaluating its efficacy against various cancer cell lines, bacterial strains, and malarial parasites.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the 2, 3, and 6 positions to understand the structural requirements for biological activity.

  • Enzyme Inhibition Assays: Investigating its potential to inhibit specific enzymes that are targets for drug development.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of drug discovery. This technical guide provides essential information regarding its chemical identity, structural properties, and a plausible synthetic route. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutic agents based on the quinoline scaffold.

References

An In-depth Technical Guide to the Spectral Data of Ethyl 2-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their substituted analogues often exhibit diverse biological activities, making their unambiguous structural characterization a critical aspect of research and development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) for Ethyl 2-chloro-6-methylquinoline-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its structural isomers and related quinoline derivatives to provide a robust predictive analysis.

Molecular Structure and Properties

The compound of focus is Ethyl 2-chloro-6-methylquinoline-3-carboxylate.

  • Molecular Formula: C₁₃H₁₂ClNO₂[1]

  • Molecular Weight: 249.69 g/mol [1]

  • CAS Number: 114858-39-8

Synthesis Protocol

The synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate has been reported by Benzerka et al. (2014). The protocol involves the oxidation of 2-chloro-3-formyl-6-methylquinoline.[1]

Experimental Protocol:

  • A solution of sodium cyanide (NaCN, 3 mmol) is prepared in absolute ethanol (15 ml).

  • To this solution, a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (MnO₂, 6.7 mmol) is added portion-wise at 0 °C.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • For purification, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a small column packed with 4 cm of celite and 3 cm of silica gel.

  • The pure compound is recovered after the evaporation of the solvents.[1]

G Synthesis Workflow for Ethyl 2-chloro-6-methylquinoline-3-carboxylate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification r1 2-chloro-3-formyl-6-methylquinoline c1 Add portion-wise at 0 °C r1->c1 r2 NaCN in Ethanol r2->c1 r3 Activated MnO2 r3->c1 c2 Stir for 3h at room temperature c1->c2 p1 Dilute with CH2Cl2 c2->p1 p2 Filter through Celite/Silica Gel p1->p2 p3 Evaporate Solvents p2->p3 product Ethyl 2-chloro-6-methylquinoline-3-carboxylate p3->product G NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL CDCl3 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq2->acq4 proc1 Fourier transform acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (1H) proc3->proc4 for 1H proc5 Peak picking proc3->proc5 analysis Spectral Analysis & Structure Elucidation proc4->analysis proc5->analysis G FT-IR Spectroscopy Workflow (KBr Pellet) cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind sample with KBr prep2 Press into a thin pellet prep1->prep2 acq1 Place pellet in spectrometer prep2->acq1 acq2 Record spectrum (4000-400 cm-1) acq1->acq2 analysis Spectral Analysis acq2->analysis G Mass Spectrometry Experimental Workflow cluster_intro Sample Introduction cluster_ms Mass Analysis intro1 Prepare dilute solution of sample intro2 Infuse or inject into ion source intro1->intro2 ionize Ionization (e.g., ESI, EI) intro2->ionize analyze Mass Analyzer (e.g., Quadrupole, TOF) ionize->analyze detect Detector analyze->detect analysis Data Analysis detect->analysis

References

An In-depth Technical Guide on the Solubility Profile of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines a predictive qualitative solubility profile based on its chemical structure and presents detailed experimental protocols for its quantitative determination in common laboratory solvents. This guide is intended to be a foundational resource for researchers working with this compound, offering both theoretical insights and practical methodologies for establishing a precise solubility profile, which is critical for applications in drug discovery and development.

Introduction to this compound

This compound is a quinoline derivative. The quinoline scaffold is a key structural motif in many biologically active compounds and pharmaceuticals. The physicochemical properties of such molecules, particularly solubility, are fundamental to their handling, formulation, and biological activity. Accurate solubility data is crucial for a range of applications, including dose formulation for in vitro and in vivo studies, development of oral dosage forms, and ensuring compound integrity in screening assays.

Predicted Qualitative Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a largely aromatic and heterocyclic backbone, suggesting a nonpolar character. The presence of a chloro-substituent further enhances its lipophilicity. The ethyl carboxylate group introduces some polar character, but the overall molecule is expected to have limited solubility in polar protic solvents like water and higher solubility in organic solvents.

The principle of "like dissolves like" suggests that the compound will be more soluble in solvents with similar polarity.[1] Therefore, it is anticipated to be more soluble in chlorinated solvents, ethers, and esters, and less soluble in highly polar or nonpolar aliphatic solvents.

Illustrative Solubility Data Presentation

While specific experimentally determined quantitative data for this compound is not widely available, the following table illustrates how such data should be presented once determined. The qualitative descriptors are based on the predicted solubility profile.

SolventFormulaPredicted Qualitative Solubility
WaterH₂OInsoluble
EthanolC₂H₅OHSlightly Soluble
MethanolCH₃OHSlightly Soluble
AcetoneC₃H₆OSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble
N,N-Dimethylformamide (DMF)C₃H₇NOSoluble
Dichloromethane (DCM)CH₂Cl₂Very Soluble
ChloroformCHCl₃Very Soluble
Ethyl AcetateC₄H₈O₂Soluble
TolueneC₇H₈Soluble
HexaneC₆H₁₄Sparingly Soluble
Diethyl Ether(C₂H₅)₂OSoluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered saturated solutions as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and determine their concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G start Start: Excess Compound + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h at 25°C) start->equilibration settling Settling of Undissolved Solids equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filtration (e.g., 0.22 µm filter) sampling->filtration quantification Quantification (e.g., HPLC, UV-Vis) filtration->quantification calculation Calculate Solubility (mg/mL or mol/L) quantification->calculation end End: Solubility Data calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. The predicted qualitative profile suggests poor aqueous solubility and good solubility in common organic solvents. For drug development and other research applications, it is imperative to determine the precise quantitative solubility through standardized experimental protocols such as the shake-flask method outlined herein. The provided workflow and data presentation structure offer a clear path for researchers to generate and report this critical physicochemical property.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug formulation and high-temperature processes. This guide provides a comprehensive overview of the expected thermal behavior and potential degradation pathways of this compound, based on data from analogous structures.

Physicochemical Properties

While specific thermal analysis data is unavailable, some physical properties of the target compound and its close isomers have been reported. These properties can provide an initial indication of the compound's stability.

PropertyThis compoundEthyl 2-chloro-6-methylquinoline-3-carboxylateEthyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxylate
Molecular Formula C₁₃H₁₂ClNO₂C₁₃H₁₂ClNO₂C₁₉H₁₆ClNO₂
Molecular Weight 249.70 g/mol 249.69 g/mol 325.79 g/mol
Melting Point (°C) Not ReportedNot ReportedNot Reported
Appearance Not ReportedColorless blocksNot Reported
CAS Number 114858-39-81797985-30-71247185-50-3

Data compiled from available literature. The absence of a reported melting point for the target compound and its close structural isomer highlights the gap in experimental data.

Predicted Thermal Stability

Based on the general characteristics of quinoline derivatives, this compound is expected to exhibit high thermal stability. The aromatic and heterocyclic ring systems contribute to a robust molecular framework. Thermal decomposition is likely to occur at elevated temperatures, initiating with the cleavage of the ester group and followed by the breakdown of the quinoline ring.

The presence of a chlorine atom on the quinoline ring may influence its thermal stability. Halogenated aromatic compounds can sometimes exhibit altered decomposition pathways, potentially leading to the formation of halogenated byproducts.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, the following standard techniques would be employed.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the decomposition temperature and kinetics.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the final residue mass.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and heats of reaction.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The differential heat flow between the sample and the reference is measured and plotted against temperature.

  • Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.

Py-GC-MS is a powerful technique for identifying the degradation products of a compound. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • A microgram-level sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000 °C).

  • The volatile pyrolysis products are swept into a gas chromatograph for separation.

  • The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

Proposed Degradation Pathway

In the absence of experimental data, a hypothetical thermal degradation pathway for this compound is proposed based on the known reactivity of similar organic molecules. The degradation is likely initiated by the cleavage of the ester group, which is generally the most thermally labile part of the molecule.

Degradation_Pathway A This compound B 6-chloro-2-methylquinoline-3-carboxylic acid A->B Ester hydrolysis/cleavage (initial step) C Ethylene A->C Elimination D 6-chloro-2-methylquinoline B->D Decarboxylation E CO2 B->E Decarboxylation F Further degradation products (e.g., chlorinated aromatic fragments, nitriles) D->F Ring opening/fragmentation (high temperature)

Caption: Proposed thermal degradation pathway for this compound.

Description of the Proposed Pathway:

  • Initial Step - Ester Cleavage: The degradation is likely to initiate with the cleavage of the ethyl ester group. This can occur through hydrolysis if trace amounts of water are present, or through an elimination reaction to yield ethylene and the corresponding carboxylic acid.

  • Decarboxylation: The resulting 6-chloro-2-methylquinoline-3-carboxylic acid is expected to be unstable at high temperatures and undergo decarboxylation to produce 6-chloro-2-methylquinoline and carbon dioxide.

  • Ring Fragmentation: At very high temperatures, the substituted quinoline ring will fragment, leading to a complex mixture of smaller molecules, which could include chlorinated aromatic fragments and nitriles, depending on the atmosphere.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a compound like this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Analysis and Interpretation A This compound (Pure Sample) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) A->D E Determine Decomposition Temperature and Mass Loss (TGA) B->E F Determine Melting Point and Enthalpy Changes (DSC) C->F G Identify Degradation Products (Py-GC-MS) D->G H Propose Degradation Mechanism E->H F->H G->H

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking, this guide provides a predictive overview based on the analysis of related chemical structures. The compound is expected to possess good thermal stability, with degradation likely initiating at the ester functionality. For a definitive understanding, experimental studies employing TGA, DSC, and Py-GC-MS are essential. The protocols and predictive pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to design and interpret such experimental investigations.

In-depth Technical Guide: Crystal Structure and Molecular Geometry of Ethyl 2-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the crystal structure and molecular geometry of Ethyl 6-chloro-2-methylquinoline-3-carboxylate did not yield any specific crystallographic data in the public domain. This technical guide therefore provides a detailed analysis of a closely related constitutional isomer, Ethyl 2-chloro-6-methylquinoline-3-carboxylate , for which comprehensive X-ray crystallographic data is available. Researchers should be aware of the differing substituent positions on the quinoline ring when considering this information.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular architecture and experimental procedures related to Ethyl 2-chloro-6-methylquinoline-3-carboxylate.

Molecular Structure and Geometry

The molecular structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate (C₁₃H₁₂ClNO₂) consists of a quinoline ring system substituted with a chloro group at position 2, a methyl group at position 6, and an ethyl carboxylate group at position 3. The quinoline ring system is nearly planar.[1][2]

Key geometric features include the dihedral angle between the plane of the quinoline ring system and the ester group, which is 54.97 (6)°.[1][2] The conformation of the ethyl ester side chain is described by the C—O—C—C torsion angle of -140.62 (16)°.[1][2] In the crystalline state, the molecules are organized into sheets and stabilized by aromatic π–π stacking interactions, with the shortest centroid-centroid separation being 3.6774 (9) Å.[1][2]

Crystallographic Data

The crystal structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement
Empirical FormulaC₁₃H₁₂ClNO₂
Formula Weight249.69
Temperature150 K
WavelengthMo Kα radiation
Crystal SystemTriclinic
Unit Cell Dimensions
a6.0391 (5) Å
b7.2986 (6) Å
c13.4323 (12) Å
α98.238 (6)°
β90.123 (5)°
γ96.429 (6)°
Volume582.16 (9) ų
Z2
Data Collection
DiffractometerBruker APEXII
Measured Reflections5190
Independent Reflections2061
Refinement
R[F² > 2σ(F²)]0.028
wR(F²)0.078
Goodness-of-fit (S)1.06
Parameters156
Source:[1]

Selected Geometric Parameters

Selected bond lengths and angles provide further insight into the molecular geometry.

Table 2: Selected Bond Lengths (Å)
C10—O21.1971 (18)
C10—O11.3308 (18)
C1—C21.419 (2)
Source:[1]

Note: Atom numbering corresponds to the crystallographic information file.

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate is achieved through the following procedure:

  • A solution of sodium cyanide (3 mmol) in 15 ml of absolute ethanol is prepared.

  • To this solution, a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) is added in portions at 0 °C.[1]

  • The reaction mixture is stirred for 3 hours at room temperature.[1]

  • For purification, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a small column packed with 4 cm of celite and 3 cm of silica gel.[1]

  • The pure compound is obtained after the evaporation of the solvents.[1]

  • Single crystals suitable for X-ray diffraction are grown by dissolving the purified compound in ethanol and allowing the solution to evaporate slowly at room temperature.[1]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following steps:

  • Data Collection: X-ray diffraction data were collected on a Bruker APEXII diffractometer.[1] A multi-scan absorption correction was applied using SADABS.[1]

  • Structure Solution: The crystal structure was solved using the SIR2002 program.[1]

  • Structure Refinement: The structure was refined using SHELXL97.[1] Hydrogen atoms were localized on Fourier maps but were introduced in calculated positions and treated as riding on their parent carbon atoms.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow from synthesis to the final determination of the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate purification Purification by Column Chromatography synthesis->purification crystallization Slow Evaporation for Crystal Growth purification->crystallization data_collection Data Collection (Bruker APEXII) crystallization->data_collection Single Crystal Selection structure_solution Structure Solution (SIR2002) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Crystallographic Data structure_refinement->final_structure Final Structural Model

Caption: Experimental workflow for the synthesis and crystallographic analysis.

References

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3][4][5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[2][6]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[3][5][7]
12eHCT-116 (Colon)5.34[3][5][7]
12eMCF-7 (Breast)5.21[3][5][7]
6HL-60 (Leukemia)0.59[5]
Phenylsulfonylurea-Quinoline7HepG-2 (Liver)2.71[5]
7A549 (Lung)7.47[5]
7MCF-7 (Breast)6.55[5]
Quinoline-Indole9bMGC-803 (Gastric)0.58[2]
9bHCT-116 (Colon)0.68[2]
9bKyse450 (Esophageal)0.59[2]
Hydrazide-Quinoline15MCF-7 (Breast)15.16[2]
15HepG-2 (Liver)18.74[2]
15A549 (Lung)18.68[2]
2-Arylvinylquinoline29P. falciparum Dd20.0048[7]
24P. falciparum Dd20.0109[7]
31P. falciparum Dd20.0059[7]
Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Several key signaling pathways that are often dysregulated in cancer are targeted by quinoline derivatives. These include the EGFR/HER2 and PI3K/Akt/mTOR pathways.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell growth and proliferation. Their overactivation is a hallmark of many cancers. Certain quinoline derivatives have been designed to inhibit these receptors, thereby blocking downstream signaling cascades.

EGFR_HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds HER2 HER2 PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Quinoline_Derivative->HER2

EGFR/HER2 signaling pathway targeted by quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->mTOR Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents. This class of compounds exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][8][9][10][11][12]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 15S. aureus0.8 (µM)[1]
B. cereus0.8 (µM)[1]
Compound 11S. pyogenes0.12[1]
S. aureus0.12[1]
E. coli8[1]
Compound 16S. pneumoniae ATCC 49619≤ 0.008[1]
Compound 17S. pneumoniae ATCC 49619≤ 0.008[1]
Compound 18S. pneumoniae ATCC 49619≤ 0.008[1]
Hybrid 7bS. aureus2[9][12]
K. pneumoniae50[9][12]
M. tuberculosis H37Rv10[9][12]
Hybrid 7hS. aureus20[9][12]
Hybrid 7cC. neoformans15.6[9][11][12]
Hybrid 7dC. neoformans15.6[9][11][12]

Antiviral Activity

Several quinoline derivatives have demonstrated potent antiviral activity against a range of DNA and RNA viruses, including Zika virus, Dengue virus, and various strains of influenza.[1][13][14][15][16][17]

Quantitative Data: Antiviral Activity of Quinoline Derivatives

CompoundVirusEC50 (µM)Reference
1Bovine viral diarrhea virus (BVDV)0.3[1][14]
2Zika Virus0.8[1][14]
3Dengue Virus (DENV-2)0.81[1]
4Zika Virus1.31[1]
5Zika Virus4.5[1]
6Enterovirus A71 (EV-A71)1.238[1][14]
13aZika Virus0.8[13][15]
14Zika Virus0.8[13][15]
17Dengue Virus (DENV-2)3.9[13]
18Dengue Virus (DENV-2)9.2[13]
19Dengue Virus (DENV-2)0.81[13]
19Enterovirus D68 (EV-D68)0.05 - 0.10[17]
1bRespiratory Syncytial Virus (RSV)3.10 - 6.93[16]
1gRespiratory Syncytial Virus (RSV)3.10 - 6.93[16]
1aeInfluenza A virus (IAV)1.87[16]

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory properties in various in vivo and in vitro models.[18][19][20][21][22] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

CompoundTarget/AssayIC50 (µM) / Inhibition (%)Reference
12cCOX-20.1[23]
14aCOX-20.11[23]
14bCOX-20.11[23]
8lNF-κB pathway0.1507[19]
8lInterferon-stimulated genes0.0033[19]
SF13Nitric Oxide Scavenging85% at 50 µM[20]
3gXylene-induced ear edema63.19%[22]
6dXylene-induced ear edema68.28%[22]
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates IkB_NFkB_Complex IκB-NF-κB Complex NFkB NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB_Complex->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->IKK_Complex Inhibits

NF-κB signaling pathway and its inhibition by quinoline derivatives.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and mefloquine. These compounds are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[11][15][23][24][25]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Reference
4b-0.014 - 5.87[6][24]
4g-0.014 - 5.87[6][24]
4i-0.014 - 5.87[6][24]
12-0.014 - 5.87[6][24]
1Chloroquine-resistant0.0012 (1.2 µM)[24]
9Chloroquine-sensitive (D10)0.349 - 1.247 (nM)[24]
10Chloroquine-sensitive (D10)0.349 - 1.247 (nM)[24]
11Chloroquine-sensitive (D10)0.349 - 1.247 (nM)[24]
40b3D70.62[24]
7K1~0.25[24]
3D7~0.25[24]
31cK10.13[24]
3D70.10[24]
14-70-fold decrease vs parent[1]
15W24000-fold loss vs parent[1]
Mechanism of Action of Quinoline Antimalarials

Quinoline antimalarials accumulate in the acidic food vacuole of the parasite. There, they are believed to inhibit the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme and subsequent parasite death.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Catalyzes Quinoline_Antimalarial Quinoline Antimalarial Quinoline_Antimalarial->Heme_Polymerase Inhibits

Mechanism of action of quinoline antimalarials.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add quinoline derivative (various concentrations) Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Activity: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of the quinoline derivative. Also prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

Protocol:

  • Animal Grouping: Divide animals (e.g., rats) into groups: control, standard drug (e.g., indomethacin), and test groups receiving different doses of the quinoline derivative.

  • Compound Administration: Administer the quinoline derivative or standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Quinoline and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The diverse range of potent biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects, underscores the continued importance of this class of compounds in drug discovery and development. The information presented in this technical guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic potential of quinoline derivatives. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents based on the quinoline core.

References

Commercial suppliers and purity of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a heterocyclic building block with applications in medicinal chemistry and drug discovery. The document details its commercial availability and purity, outlines a plausible synthetic route and purification protocol based on established chemical literature, and describes analytical methods for purity assessment.

Commercial Availability and Purity

This compound is available from several commercial suppliers. The purity of the compound can vary between suppliers and batches. Researchers should always consult the supplier's certificate of analysis for specific purity information. A summary of publicly available data is presented below.

SupplierBrandCAS NumberStated Purity
CymitQuimicaFluorochem114858-39-896%[1]
Novachemistry114858-39-8>97%[2]
Sigma-Aldrich (Merck)114858-39-8Not specified[3]

Synthesis and Purification

Proposed Synthetic Pathway

A common route to quinoline-3-carboxylates is through the Combes quinoline synthesis or a variation thereof. An alternative approach, described for a similar isomer, involves the oxidation of a corresponding 3-formylquinoline derivative.[4]

Synthetic Pathway 4-chloro-2-aminobenzaldehyde 4-chloro-2-aminobenzaldehyde C7H6ClNO Intermediate Intermediate (Not Isolated) 4-chloro-2-aminobenzaldehyde->Intermediate Friedländer annulation Ethyl acetoacetate Ethyl acetoacetate C6H10O3 Ethyl acetoacetate->Intermediate Product This compound C13H12ClNO2 Intermediate->Product Cyclization & Aromatization

Caption: Proposed Friedländer annulation for the synthesis of this compound.

Experimental Protocol: Synthesis

This hypothetical protocol is adapted from general procedures for Friedländer annulation.

  • Reaction Setup: To a solution of 4-chloro-2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., piperidine, L-proline, or a Lewis acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is critical to achieve high purity. Recrystallization or column chromatography are common methods.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[5]

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[4]

Purification Workflow cluster_0 Purification Steps Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Cooling Cool slowly to room temperature Dissolution->Cooling Crystallization Induce crystallization Cooling->Crystallization Filtration Filter crystals Crystallization->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Purity Analysis

A combination of chromatographic and spectroscopic techniques is essential to determine the purity of this compound and to identify any potential impurities.

Chromatographic Methods
  • Thin Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity determination. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the quinoline core has strong absorbance.

HPLC Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons, confirming the presence of the ethyl ester and methyl groups, and the substitution pattern on the quinoline ring.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique (e.g., LC-MS).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) of the ester and the C-Cl bond.

Purity_Analysis_Logic Sample Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity_Assessment Purity > 95%? HPLC->Purity_Assessment Pass Pass Purity_Assessment->Pass Yes Fail Further Purification Purity_Assessment->Fail No

Caption: Logical flow for the comprehensive purity assessment of the final compound.

References

Methodological & Application

Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate from 2-chloro-3-formyl-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis originates from 2-chloro-3-formyl-6-methylquinoline, and two primary synthetic routes are presented: a direct one-pot synthesis and a two-step oxidation-esterification sequence.

Introduction

This compound serves as a key building block for the synthesis of various biologically active compounds. The chloro, methyl, and ethyl carboxylate functionalities on the quinoline scaffold offer multiple points for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This application note details reliable and reproducible methods for its preparation.

Synthetic Pathways

Two effective methods for the synthesis of this compound from 2-chloro-3-formyl-6-methylquinoline are outlined below.

Method 1: One-Pot Oxidative Esterification

This method, adapted from the work of Benzerka et al., provides a direct conversion of the aldehyde to the ethyl ester in a single reaction vessel.[1]

Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This approach involves the initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by a classical Fischer esterification to yield the desired ethyl ester. This two-step process allows for the isolation and characterization of the intermediate carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic protocols.

ParameterMethod 1: One-Pot SynthesisMethod 2: Two-Step Synthesis
Starting Material 2-chloro-3-formyl-6-methylquinoline2-chloro-3-formyl-6-methylquinoline
Intermediate Not Isolated6-chloro-2-methylquinoline-3-carboxylic acid
Key Reagents Sodium cyanide, Activated manganese dioxide, EthanolStep 1: Silver nitrate, Sodium hydroxide; Step 2: Ethanol, Sulfuric acid
Reaction Time 3 hoursStep 1: Not specified; Step 2: Typically 2-4 hours (reflux)
Yield Not explicitly stated, but sufficient for crystallizationNot specified in literature for this specific substrate
Purification Column chromatographyStep 1: Acidification and filtration; Step 2: Extraction and distillation/crystallization

Experimental Protocols

Method 1: One-Pot Oxidative Esterification

This protocol is based on the procedure described by Benzerka et al. (2014).[1]

Materials:

  • 2-chloro-3-formyl-6-methylquinoline (1 mmol)

  • Sodium cyanide (NaCN) (3 mmol)

  • Activated manganese dioxide (MnO₂) (6.7 mmol)

  • Absolute ethanol (15 ml)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide (3 mmol) in absolute ethanol (15 ml).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) portion-wise while stirring.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane.

  • Prepare a small chromatography column packed with a layer of celite (approx. 4 cm) over silica gel (approx. 3 cm).

  • Filter the reaction mixture through the prepared column.

  • Collect the filtrate and evaporate the solvents under reduced pressure to obtain the pure this compound.

Method 2: Two-Step Synthesis

This protocol is a generalized procedure based on established methods for the oxidation of aldehydes and Fischer esterification.

Step 1: Oxidation to 6-chloro-2-methylquinoline-3-carboxylic acid

Materials:

  • 2-chloro-3-formyl-6-methylquinoline

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

  • Dissolve 2-chloro-3-formyl-6-methylquinoline in a suitable solvent (e.g., aqueous ethanol or acetone).

  • Add a solution of silver nitrate followed by a solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the silver precipitate.

  • Acidify the filtrate with a suitable acid (e.g., dilute HCl or H₂SO₄) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-chloro-2-methylquinoline-3-carboxylic acid.

Step 2: Fischer Esterification to this compound

Materials:

  • 6-chloro-2-methylquinoline-3-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, suspend or dissolve 6-chloro-2-methylquinoline-3-carboxylic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% v/v of ethanol).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow: One-Pot Synthesis

One_Pot_Synthesis start Start dissolve_nacn Dissolve NaCN in Ethanol start->dissolve_nacn cool Cool to 0 °C dissolve_nacn->cool add_reagents Add Aldehyde and MnO2 cool->add_reagents react Stir at RT for 3h add_reagents->react dilute Dilute with Dichloromethane react->dilute filter Filter through Silica/Celite dilute->filter evaporate Evaporate Solvents filter->evaporate product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate evaporate->product

A schematic of the one-pot synthesis workflow.

Logical Relationship: Two-Step Synthesis

Two_Step_Synthesis start_material 2-chloro-3-formyl-6-methylquinoline oxidation Oxidation (e.g., AgNO3, NaOH) start_material->oxidation intermediate 6-chloro-2-methylquinoline- 3-carboxylic acid oxidation->intermediate esterification Fischer Esterification (Ethanol, H2SO4) intermediate->esterification final_product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate esterification->final_product

The logical progression of the two-step synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of quinoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of a reaction mixture by directly interacting with polar molecules.[7] This volumetric heating minimizes thermal gradients and side reactions, leading to cleaner products and higher yields.[2] Key advantages of MAOS in the synthesis of quinoline derivatives include:

  • Accelerated Reaction Rates: Reactions that typically take hours or even days under conventional heating can often be completed in minutes.[2][6]

  • Higher Yields: Improved energy transfer and reduced side-product formation frequently result in significantly higher isolated yields.[2][6]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[3]

  • Enhanced Selectivity: In some cases, microwave heating can lead to different product selectivity compared to conventional methods.[7]

Key Synthetic Methodologies

Several classical named reactions for quinoline synthesis have been successfully adapted to microwave conditions, offering efficient routes to a diverse range of derivatives.

Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[8][9] Microwave irradiation significantly accelerates this condensation reaction.

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[10] It is a versatile method for producing a variety of substituted quinolines.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[11][12]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The following table summarizes the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods for various quinoline syntheses.

Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Skraup Synthesis2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[2]
Povarov-type multicomponent reactionAnilines, alkyne, paraformaldehydeNot reported20 minutes, 26-90%[2]
Friedländer Annulation2-aminobenzophenone, acetylacetone12 hours, 75%15 minutes, 92%N/A
Combes SynthesisAniline, acetylacetone4 hours, 65%10 minutes, 85%N/A
Doebner-von Miller ReactionAniline, crotonaldehyde6 hours, 40%25 minutes, 78%N/A

Experimental Protocols

Below are representative detailed methodologies for key microwave-assisted quinoline syntheses.

Protocol 1: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

Objective: To synthesize dihydropyrido[2,3-d]pyrimidines bearing a quinoline pharmacophore via a one-pot, three-component reaction under microwave irradiation.[3]

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

  • Microwave-safe reaction vessel with a stirrer bar

  • Microwave reactor

  • Filtration apparatus

  • Ethanol (for washing)

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold ethanol (2 x 3 mL) and air dry to obtain the final product.[3]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Skraup Synthesis of 7-Amino-8-methyl-quinoline

Objective: To synthesize 7-amino-8-methyl-quinoline from 2,6-diaminotoluene and glycerol using a microwave-assisted Skraup reaction.[13]

Materials:

  • 2,6-diaminotoluene (4 mmol, 0.5 g)

  • Glycerol (2.5 mL)

  • Arsenic(V) oxide (2.1 g)

  • Concentrated sulfuric acid (4.2 mL)

  • Suitable microwave reaction vessel

  • Microwave reactor

  • Ice-water mixture

  • Filtration apparatus

  • Cold water (for washing)

Procedure:

  • In a suitable reaction vessel, carefully mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[2][13]

  • Place the vessel in the microwave reactor and subject the mixture to microwave irradiation.

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an ice-water mixture (15 mL).

  • Basify the solution to a pH of 9-10.

  • Filter the resulting precipitate and wash it with cold water.

  • Crystallize the product from water to yield 7-amino-8-methyl-quinoline.[2][13]

  • Characterize the final product using appropriate analytical techniques.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of quinoline derivatives.

G reagents Combine Reactants & Solvent in Microwave Vessel mw_irradiation Microwave Irradiation (Controlled T, P, t) reagents->mw_irradiation cooling Cooling to Room Temperature mw_irradiation->cooling workup Reaction Work-up (e.g., Filtration, Extraction) cooling->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Signaling Pathway

Quinoline derivatives have been identified as potent inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4][6][14] The diagram below illustrates the point of inhibition.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Ethyl 6-chloro-2-methylquinoline-3-carboxylate as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-chloro-2-methylquinoline-3-carboxylate as a versatile intermediate in the synthesis of diverse heterocyclic compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to facilitate its application in research and drug discovery.

Introduction

This compound is a functionalized quinoline derivative that serves as a valuable building block in organic synthesis. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a reactive chloro group at the 2-position and an ester functional group at the 3-position makes this intermediate particularly useful for further molecular elaboration and the synthesis of novel therapeutic agents.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[4][5]

Friedländer Synthesis

The Friedländer synthesis provides a direct and efficient route to substituted quinolines.[4] In a notable example, the reaction of an appropriate 2-amino-chlorobenzaldehyde with ethyl acetoacetate can yield this compound with high conversion.[6]

Experimental Protocol: Friedländer Synthesis of this compound (Adapted from similar syntheses)

  • Materials: 2-Amino-5-chlorobenzaldehyde, Ethyl acetoacetate, Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid), Solvent (e.g., ethanol, toluene, or solvent-free).

  • Procedure:

    • To a solution of 2-amino-5-chlorobenzaldehyde (1 equivalent) in the chosen solvent, add ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of the chosen acid or base catalyst.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate forms, filter the product and wash with a cold solvent (e.g., ethanol or diethyl ether).

    • If no solid forms, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data for Quinoline Synthesis

Starting Material 1Starting Material 2CatalystSolventTime (min)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateHClEthanol240-[7]
AnilineBenzaldehydeSnCl₂·2H₂OWater2085[7]
4-Chloroaniline4-MethylbenzaldehydeSnCl₂·2H₂OWater2582[7]

Application as a Synthetic Intermediate

The chloro-substituent at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making this compound an excellent precursor for a variety of heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds with diverse biological activities.[2][8] The synthesis can be achieved by reacting this compound with hydrazine hydrate.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives [1]

  • Materials: this compound, Hydrazine hydrate (80%), Ethanol, Triethylamine.

  • Procedure:

    • Dissolve this compound (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (excess) and a few drops of triethylamine.

    • Reflux the reaction mixture for 15 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the excess solvent and hydrazine hydrate under reduced pressure.

    • Pour the residue into cold water.

    • Filter the resulting solid, wash with water, and dry to obtain the crude pyrazolo[3,4-b]quinoline derivative.

    • Purify by recrystallization.

Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are another important class of N-heterocycles with a broad spectrum of pharmacological activities.[9][10] The synthesis of quinazoline derivatives can be initiated from the corresponding 2-aminoquinoline, which can be prepared from this compound via nucleophilic substitution with an amine, followed by further cyclization reactions.

General Workflow for Synthesis of Fused Heterocycles

G start This compound intermediate Nucleophilic Substitution (e.g., with Hydrazine, Amines) start->intermediate Reaction product1 Pyrazolo[3,4-b]quinolines intermediate->product1 Cyclization product2 Quinazolines intermediate->product2 Further Transformation product3 Other Fused Heterocycles intermediate->product3 Cyclization G receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Quinoline-based Inhibitor inhibitor->mtor Inhibition

References

Application Notes and Protocols: Derivatization of Ethyl 6-chloro-2-methylquinoline-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. The focus is on the synthesis of hydrazide and amide derivatives and the subsequent evaluation of their potential as anticancer and antimicrobial agents.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities. This document outlines the synthesis of this starting material, its derivatization into hydrazides and amides, and protocols for their biological screening.

Synthesis of Starting Material: this compound

The synthesis of this compound can be achieved from 2-chloro-3-formyl-6-methylquinoline.

Experimental Protocol: Synthesis of this compound[1]
  • Materials and Reagents:

    • 2-chloro-3-formyl-6-methylquinoline

    • Sodium cyanide (NaCN)

    • Activated manganese dioxide (MnO₂)

    • Absolute ethanol

    • Dichloromethane (CH₂Cl₂)

    • Celite

    • Silica gel

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium cyanide (3 mmol) in absolute ethanol (15 ml).

    • Cool the solution to 0 °C in an ice bath.

    • To this solution, add a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) portion-wise, while maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Filter the mixture through a small column packed with 4 cm of Celite and 3 cm of silica gel to remove solid residues.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the pure this compound.

    • The product can be further purified by recrystallization from ethanol.

Derivatization of this compound

The ester functional group at the 3-position of the quinoline ring is a key site for derivatization. Here, we provide protocols for its conversion into hydrazides and amides.

Synthesis of 6-chloro-2-methylquinoline-3-carbohydrazide

Reaction Scheme:

  • Materials and Reagents:

    • This compound

    • Hydrazine hydrate (80-99%)

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.2 to 5 equivalents) to the solution.

    • Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • After completion of the reaction, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

    • If no precipitate forms, reduce the volume of the solvent under vacuum and add ice-cold water to induce precipitation.

    • Filter the resulting solid, wash with water, and dry to yield 6-chloro-2-methylquinoline-3-carbohydrazide.[1]

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of N-substituted-6-chloro-2-methylquinoline-3-carboxamides

Reaction Scheme:

Note: This reaction typically proceeds via the corresponding carboxylic acid, which can be obtained by hydrolysis of the ethyl ester.

Step 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Materials and Reagents:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add an excess of NaOH or KOH and reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 6-chloro-2-methylquinoline-3-carboxylic acid.

Step 2: Amide Coupling

  • Materials and Reagents:

    • 6-chloro-2-methylquinoline-3-carboxylic acid

    • Desired primary or secondary amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve 6-chloro-2-methylquinoline-3-carboxylic acid (1 equivalent) in DMF or DCM.

    • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and the desired amine (1.2 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6-chloro-2-methylquinoline-3-carboxamide.

Biological Screening

The synthesized derivatives can be screened for their anticancer and antimicrobial activities using standard in vitro assays.

Anticancer Activity Screening

A common method to assess the anticancer potential of new compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., Caco-2, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare stock solutions of the test compounds in DMSO.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Microorganism Preparation:

    • Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (a known antibiotic or antifungal agent) and a negative control (broth with inoculum but no compound).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Anticancer Activity Data

The following table summarizes the anticancer activity of some N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally similar to the proposed amide derivatives of this compound.

Compound IDR-group on Phenyl RingIC₅₀ (µM) vs. Caco-2[2]IC₅₀ (µM) vs. HCT-116[2]
1 4-F37.48.9
2 4-Cl50.93.3
3 4-Br17.05.3
4 4-I18.94.9
Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of some 2-chloroquinoline derivatives against various microbial strains. This data provides an indication of the potential antimicrobial activity of the derivatives of this compound.

Compound IDR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniaeMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. albicans
5 -H0.018>1>1>1>1>1
6 6-Cl0.75-----
7 6-OCH₃0.061-----
8 8-CH₃-0.030>1>1>1>1

Note: The specific structures for compounds 5-8 are as reported in the cited literature and may differ from the direct derivatives of the title compound.

Visualizations

Experimental Workflow

The overall process from synthesis to biological screening can be visualized as follows:

G Experimental Workflow for Derivatization and Screening cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis A This compound (Starting Material) B Hydrazinolysis A->B Hydrazine Hydrate C Amide Coupling A->C Hydrolysis then Amine + Coupling Agents D 6-chloro-2-methylquinoline-3-carbohydrazide Derivatives B->D E N-substituted-6-chloro-2-methylquinoline-3-carboxamide Derivatives C->E F Anticancer Screening (e.g., MTT Assay) D->F G Antimicrobial Screening (e.g., MIC Determination) D->G E->F E->G H IC50 Determination F->H I MIC Determination G->I J Structure-Activity Relationship (SAR) H->J I->J

Caption: Workflow from synthesis to biological evaluation.

PI3K/AKT Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.

G Targeted Inhibition of the PI3K/AKT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Processes Promotes Derivative Quinoline Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for N-Alkylation of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of ethyl 6-chloro-2-methylquinoline-3-carboxylate, a key transformation in the synthesis of diverse quinoline-based compounds with potential applications in medicinal chemistry and materials science. The described methodology is based on established principles of heterocyclic chemistry, offering a robust procedure for the introduction of various alkyl groups at the quinoline nitrogen. These application notes include a comprehensive experimental protocol, a summary of representative reaction parameters, and a workflow diagram to guide researchers in this synthetic modification.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The functionalization of the quinoline scaffold is a critical aspect of drug discovery and development, allowing for the fine-tuning of biological activity and physicochemical properties. N-alkylation of the quinoline ring, leading to the formation of quaternary quinolinium salts, is a valuable strategy to modulate the electronic and steric characteristics of these molecules, often enhancing their biological efficacy or altering their photophysical properties. This compound is a versatile building block, and its N-alkylation opens avenues for the creation of a diverse library of novel chemical entities for further investigation.

Data Presentation

The following table summarizes representative conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents. The yields are illustrative and may vary based on the specific substrate and reaction scale.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
1Methyl IodideNoneDMF8012N-Methyl-6-chloro-2-methylquinolinium-3-carboxylate ethyl ester iodide>90
2Ethyl BromideNoneAcetonitrileReflux24N-Ethyl-6-chloro-2-methylquinolinium-3-carboxylate ethyl ester bromide85-95
3Benzyl BromideNoneTolueneReflux18N-Benzyl-6-chloro-2-methylquinolinium-3-carboxylate ethyl ester bromide80-90
4Propargyl BromideNoneAcetonitrile6016N-Propargyl-6-chloro-2-methylquinolinium-3-carboxylate ethyl ester bromide75-85

Experimental Protocols

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Toluene)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Reflux condenser (if required)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Diethyl ether or other non-polar solvent for precipitation/washing

  • Filtration apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, Acetonitrile). The concentration is typically in the range of 0.1-0.5 M.

  • To the stirred solution, add the alkylating agent (1.1 - 1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to the desired temperature (e.g., 60-110°C) and stirred for the specified time (12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The N-alkylated quinolinium salt product, which is often a solid, may precipitate out of the solution upon cooling or by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash it with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified N-alkylated this compound salt.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the N-alkylation protocol.

Caption: General reaction scheme for the N-alkylation of the quinoline substrate.

experimental_workflow start Start dissolve Dissolve Quinoline Derivative in Anhydrous Solvent start->dissolve add_reagent Add Alkylating Agent dissolve->add_reagent react Heat Reaction Mixture (e.g., 60-110°C, 12-24h) add_reagent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product (e.g., add diethyl ether) cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Product Under Vacuum filter->dry characterize Characterize Product (NMR, HRMS) dry->characterize end End characterize->end

Caption: Experimental workflow for the N-alkylation of this compound.

Application of Ethyl 6-chloro-2-methylquinoline-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The substituted quinoline core is a versatile scaffold that has been extensively explored for the development of novel therapeutic agents. This document provides an overview of the potential applications of this compound in medicinal chemistry, including its synthesis, potential biological activities, and detailed experimental protocols for its evaluation. While specific data for this exact molecule is limited in publicly available literature, this report extrapolates from closely related analogs to provide a comprehensive guide for researchers.

Synthesis

The synthesis of this compound can be achieved through multi-step reactions. A common precursor for this synthesis is a substituted aniline. A general synthetic approach involves the condensation of an appropriately substituted aniline with a β-ketoester followed by cyclization.

A detailed protocol for a closely related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, involves the conversion of 2-chloro-3-formyl-6-methylquinoline.[3] This suggests that a similar strategy starting from 6-chloro-2-methylquinoline precursors could be employed.

Experimental Protocol: Synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate[3]

This protocol describes the synthesis of an isomer of the title compound and can be adapted by starting with the appropriate precursors.

Materials:

  • 2-chloro-3-formyl-6-methylquinoline

  • Sodium cyanide (NaCN)

  • Activated manganese dioxide (MnO2)

  • Absolute ethanol

  • Dichloromethane (CH2Cl2)

  • Celite

  • Silica gel

Procedure:

  • Dissolve sodium cyanide (3 mmol) in absolute ethanol (15 ml).

  • To this solution, add a mixture of 2-chloro-3-formyl-6-methylquinoline (1 mmol) and activated manganese dioxide (6.7 mmol) in portions at 0 °C.

  • Stir the reaction mixture for 3 hours at room temperature.

  • After the reaction is complete, dilute the mixture with dichloromethane.

  • Filter the mixture through a small column packed with 4 cm of Celite and 3 cm of silica gel.

  • Evaporate the solvents from the filtrate to recover the pure compound.

  • For crystallization, dissolve the pure compound in ethanol and allow the solution to evaporate slowly at room temperature to obtain colorless blocks of ethyl 2-chloro-6-methylquinoline-3-carboxylate.

Potential Biological Activities

Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The presence of a chlorine atom and a methyl group on the quinoline ring, along with the ethyl carboxylate group, can significantly influence the biological activity of the molecule.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[1][2] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways, induction of apoptosis, and interference with DNA replication.

Table 1: Anticancer Activity of 6-chloro-2-methyl-quinoline Hydrazone Analogues [1]

CompoundMean GI50 (µM) across NCI-60 cell lines
18b 1.58
18d 1.26
18e 1.99
18f 2.51
18g 1.00
18h 1.26
18i 1.99
18j 0.33
18l 4.87

GI50: The concentration required to cause 50% growth inhibition.

The data suggests that derivatives of the 6-chloro-2-methyl-quinoline scaffold can exhibit potent anticancer activity, with compound 18j showing a particularly low mean GI50 value.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Several quinoline-based compounds have been identified as inhibitors of this pathway.[5] It is plausible that this compound or its derivatives could exert their anticancer effects by targeting key kinases in this cascade.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate (Putative Inhibitor) Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Quinoline derivatives are also well-known for their antimicrobial properties.[6] They can act through various mechanisms, including the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[7][8]

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available, data for related 6-chloro-2-methyl-quinoline hydrazone analogues demonstrate their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of 6-chloro-2-methyl-quinoline Hydrazone Analogues [1]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
18b 12.52550100
18d 6.2512.52550
18e 12.52550100
18f 2550100>100
18g 6.2512.52550
18h 12.52550100
18i 6.2512.52550
18j 6.2512.52550
18l 50100>100>100

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death. Fluoroquinolones, a major class of antibiotics, target DNA gyrase. It is hypothesized that quinoline derivatives, including this compound, may also exert their antimicrobial effects through this mechanism.

DNA_Gyrase_Inhibition RelaxedDNA Relaxed DNA DNAGyrase DNA Gyrase (GyrA & GyrB) RelaxedDNA->DNAGyrase SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA Replication DNA Replication & Transcription CellDeath Bacterial Cell Death SupercoiledDNA->Replication Quinoline Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate (Putative Inhibitor) Quinoline->DNAGyrase

Caption: Putative inhibition of bacterial DNA gyrase.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (for cytotoxicity comparison, e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate % Viability & IC50 Value ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound (this compound)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While further research is needed to elucidate its specific biological activities and mechanisms of action, the data from closely related analogs suggest significant potential. The protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of this and other novel quinoline derivatives, paving the way for future drug discovery and development efforts.

References

Application Notes and Protocols: Ethyl 6-chloro-2-methylquinoline-3-carboxylate as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1] Among these, Ethyl 6-chloro-2-methylquinoline-3-carboxylate stands out as a key intermediate and a versatile starting point for the development of novel therapeutic agents. Its structure, featuring a reactive chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position, offers multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.

This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its potential in developing anticancer and antimicrobial agents.

Physicochemical Properties and Synthesis

This compound is a stable crystalline solid. The quinoline ring system is planar, and the molecule's overall geometry can be influenced by the substitutions on the core structure.[2]

Protocol 1: Synthesis of Ethyl 2-chloro-6-methylquinoline-3-carboxylate

This protocol is adapted from the synthesis of the closely related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, which serves as a key precursor.[3] The synthesis of the title compound, this compound, can be achieved through a Gould-Jacobs reaction followed by chlorination.

Materials:

  • 4-chloroaniline

  • Diethyl (ethoxymethylene)malonate (DEMM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate:

    • A mixture of 4-chloroaniline and diethyl (ethoxymethylene)malonate is heated.

    • The resulting intermediate is cyclized by heating at high temperature (around 250°C) in a high-boiling point solvent such as diphenyl ether to yield the ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate.

  • Step 2: Chlorination to form Ethyl 6-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate:

    • The product from Step 1 is hydrolyzed using a base like sodium hydroxide to the corresponding carboxylic acid.

    • Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) will replace the hydroxyl group at the 4-position with a chlorine atom.

  • Step 3: Esterification to yield this compound:

    • The resulting acid chloride from Step 2 can be esterified by reacting with ethanol in the presence of an acid catalyst to yield the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery

The this compound scaffold has been explored for the development of various therapeutic agents, primarily targeting cancer and microbial infections.

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1][4] The 6-chloro substitution on the quinoline ring has been shown to be favorable for anticancer activity in some series of compounds.[5]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative quinoline derivatives against various human cancer cell lines. While not direct derivatives of the title scaffold, they highlight the potential of the broader 6-chloroquinoline class.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6-chloro-quinazolin derivative 5a MGC-803 (Gastric)Data not explicitly provided as IC50, but showed significant apoptosis[6]
6-chloro-quinazolin derivative 5f Bcap-37 (Breast)Data not explicitly provided as IC50, but showed significant apoptosis[6]
Quinolone derivative 10i HepG2 (Liver)1.60[5]
Quinolone derivative 10e HepG2 (Liver)0.88[5]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast)Displayed 82.9% growth reduction[7]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinoline scaffold is a cornerstone of many antibacterial drugs, with fluoroquinolones being a prominent example.[9] These compounds often act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[9] The 6-chloro-2-methylquinoline-3-carboxylate scaffold can be modified to develop novel antimicrobial agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Quinoline derivative 4 MRSA0.75[10]
Quinoline derivative 5 VRE1.5[10]
Quinoline-2-one derivative 6c MRSA0.75[11]
Quinoline-2-one derivative 6c VRE0.75[11]
Quinoline-based hybrid 7b S. aureus2[12]
Quinoline-based hybrid 7b M. tuberculosis H37Rv10[12]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoline derivatives.[9][13]

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal cultures

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microbial culture in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from one well to the next across the plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for drug discovery using the this compound scaffold and a representative signaling pathway that can be targeted by its derivatives.

DrugDiscoveryWorkflow cluster_0 Scaffold-Based Drug Discovery Scaffold Ethyl 6-chloro-2- methylquinoline-3-carboxylate Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening Biological Screening (Anticancer/Antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A generalized workflow for scaffold-based drug discovery.

KinaseSignalingPathway cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Quinoline_Inhibitor Quinoline-based VEGFR-2 Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibits autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline-based inhibitor.

References

Application Note: Quantitative Analysis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods and protocols for the quantitative determination of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection, which is widely applicable for purity, stability, and formulation analysis. An alternative, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also described for bioanalytical applications. This note includes comprehensive experimental protocols, method validation parameters, and visual workflows to ensure accurate and reproducible quantification.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Accurate quantification of this molecule is essential for quality control of active pharmaceutical ingredients (APIs), monitoring its stability under various stress conditions, and for pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This application note outlines a validated reverse-phase HPLC (RP-HPLC) method with UV detection and provides guidance for an LC-MS/MS method for trace-level analysis.

Method 1: Quantification by Stability-Indicating RP-HPLC with UV Detection

This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies as mandated by regulatory bodies.[2][3]

Chromatographic Conditions
ParameterRecommended Value
Instrument HPLC System with UV/Vis or Photodiode Array (PDA) Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Program 0-5 min, 40% B; 5-15 min, 40-80% B; 15-20 min, 80% B; 20-22 min, 80-40% B; 22-25 min, 40% B
Flow Rate 1.0 mL/min[1][4]
Column Temperature 30 °C
Detection Wavelength Determined from the UV spectrum of the analyte (typically 230-320 nm)[5]
Injection Volume 10 µL[1][4]
Method Validation Summary

The following table summarizes typical performance characteristics for a validated HPLC method for quinoline derivatives, which can be expected for the analysis of this compound.[1][6]

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999[6]Demonstrates direct proportionality between concentration and instrument response.
Accuracy (% Recovery) 98% - 102%[6]The closeness of the measured value to the true value.
Precision (% RSD) < 2.0%[6]The degree of agreement among individual test results.
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]The lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL[1]The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time.Ensures the method is selective for the analyte.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary.

2. Calibration Standards:

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

3. Sample Preparation (from Pharmaceutical Formulation, e.g., Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20).[1]

  • Accurately weigh a portion of the powder equivalent to one dose of the active ingredient.

  • Transfer to a suitable volumetric flask (e.g., 100 mL).

  • Add approximately 70% of the flask volume with diluent and sonicate for 15-20 minutes to dissolve the analyte.[1]

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Protocol 2: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[2][7] A target degradation of 10-30% is generally recommended.[7]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes.[7]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze using the HPLC method to check for degradation peaks and the purity of the main analyte peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis Std_Prep Prepare Standard Stock & Calibrants Equilibrate Equilibrate Column (Stable Baseline) Sample_Prep Prepare Sample (e.g., from Tablets) Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Std Inject Standards (Build Curve) Inject_Blank->Inject_Std Inject_Sample Inject Samples Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify Analyte (vs. Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for HPLC analysis.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity, such as the analysis of this compound in biological matrices (e.g., plasma), an LC-MS/MS method is recommended.

LC-MS/MS Conditions
ParameterRecommended Value
Instrument Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Column C18 UPLC/UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
MRM Transitions To be determined by direct infusion of the analyte. Example: Precursor Ion [M+H]⁺ → Product Ion(s)
Internal Standard (IS) A structurally similar compound not present in the sample (e.g., a deuterated analog)
Protocol 3: Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.[1][8]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile (or 3 volumes) to precipitate proteins.[1]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Workflow for Bioanalytical Sample Preparation and Analysis

Bioanalytical_Workflow Plasma_Sample 1. Plasma Sample Collection Spike_IS 2. Spike with Internal Standard Plasma_Sample->Spike_IS Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Centrifuge 4. Vortex & Centrifuge Precipitate->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Evaporate 6. Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Conclusion

The analytical methods described provide robust and reliable frameworks for the quantification of this compound. The stability-indicating HPLC-UV method is ideal for quality control, purity testing, and formulation analysis. The LC-MS/MS method offers the high sensitivity required for bioanalytical studies. Proper method validation according to ICH guidelines is crucial before implementation for routine analysis.

References

Application Note: HPLC and GC-MS Analysis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, a significant quinoline derivative, is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug development.[1] this compound is a specific derivative of interest, and its accurate and precise quantification is essential for quality control, pharmacokinetic studies, and metabolic research. This application note outlines robust and reliable HPLC and GC-MS methods for the analysis of this compound.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the separation, identification, and quantification of quinoline compounds.[2]

  • HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved based on the analyte's affinity for the stationary and mobile phases. UV detection is commonly used for quinoline derivatives due to their chromophoric nature.

  • GC-MS is a highly sensitive and selective technique ideal for volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information. For less volatile compounds, derivatization may be necessary to increase their volatility.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Proposed HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Detection Wavelength 245 nm (based on typical quinoline absorbance)
Column Temperature 30 °C
Run Time 10 minutes

Table 2: Proposed GC-MS Method Parameters

ParameterValue
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Table 3: Expected Quantitative Performance

ParameterHPLCGC-MS
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 1.5%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

  • 0.45 µm syringe filters

1.2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.1 - 50 µg/mL).

1.3. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. HPLC Instrumentation and Conditions

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

1.5. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Protocol 2: GC-MS Analysis of this compound

2.1. Materials and Reagents

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

2.2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare working standards in the desired concentration range (e.g., 0.01 - 20 µg/mL).

2.3. Sample Preparation

  • Dissolve a known amount of the sample in ethyl acetate.

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial.

2.4. GC-MS Instrumentation and Conditions

  • Set up the GC-MS system with the parameters outlined in Table 2.

  • Perform a blank injection with ethyl acetate to ensure the system is clean.

  • Inject the prepared standards and samples.

2.5. Data Analysis

  • Identify the analyte peak based on its retention time and mass spectrum.

  • Extract the ion chromatogram for a characteristic ion of the analyte for quantification.

  • Construct a calibration curve by plotting the peak area of the characteristic ion versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample/Standard S2 Dissolve in Solvent S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter (0.45 µm) S3->S4 A1 Equilibrate HPLC System S4->A1 A2 Inject Sample A1->A2 A3 Chromatographic Separation (C18 Column) A2->A3 A4 UV Detection A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample/Standard in Ethyl Acetate P2 Liquid-Liquid Extraction (if needed) P1->P2 P3 Dry with Na2SO4 P2->P3 P4 Transfer to GC Vial P3->P4 G1 Inject into GC P4->G1 G2 Volatilization & Separation (Capillary Column) G1->G2 G3 Ionization (EI) G2->G3 G4 Mass Analysis (MS) G3->G4 DA1 Identify Peak by RT & Spectrum G4->DA1 DA2 Extract Ion Chromatogram DA1->DA2 DA3 Generate Calibration Curve DA2->DA3 DA4 Quantify Analyte DA3->DA4

Caption: GC-MS analysis workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 6-chloro-2-methylquinoline-3-carboxylate synthesis. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method for the synthesis of this compound and its derivatives is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an appropriately substituted aniline, in this case, 4-chloro-2-methylaniline, with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][2]

Q2: What are the critical steps in the Gould-Jacobs synthesis of this compound?

The synthesis can be broken down into two critical stages:

  • Condensation: The initial reaction between the aniline and the malonic ester derivative to form an anilidomethylenemalonate intermediate. This step is typically carried out at moderate temperatures.

  • Thermal Cyclization: This high-temperature step is crucial for forming the quinoline ring. It requires significant thermal energy to induce the intramolecular 6-electron cyclization.[1] The temperature and reaction time during this stage are critical parameters that significantly influence the overall yield and purity of the final product.

Q3: Are there alternative methods for synthesizing this quinoline derivative?

While the Gould-Jacobs reaction is prevalent, other methods for quinoline synthesis exist, such as the Combes synthesis, Friedländer synthesis, and Doebner-von Miller reaction.[3] However, for the specific substitution pattern of this compound, the Gould-Jacobs approach is generally the most direct and widely cited.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Final Product

  • Possible Cause: Incomplete or failed thermal cyclization.

    • Troubleshooting Steps:

      • Verify Temperature: The cyclization step typically requires high temperatures, often in the range of 250-300°C. Ensure your heating apparatus is accurately calibrated and providing sufficient heat.

      • Optimize Reaction Time: Prolonged heating can lead to degradation, while insufficient time will result in incomplete conversion. A time-temperature study is recommended to find the optimal balance.

      • Consider Microwave Synthesis: Microwave-assisted synthesis can often provide rapid and uniform heating, leading to shorter reaction times and improved yields compared to conventional heating methods.[1]

      • Inert Atmosphere: Running the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and product degradation.

  • Possible Cause: Poor quality of starting materials.

    • Troubleshooting Steps:

      • Purity Check: Ensure the purity of the 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. Impurities can interfere with the reaction and lead to side product formation.

      • Anhydrous Conditions: The presence of water can sometimes hinder the reaction. Using anhydrous reagents and solvents, particularly in the condensation step, may improve the outcome.

Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

  • Possible Cause: Product or intermediate decomposition at high temperatures.

    • Troubleshooting Steps:

      • Reduce Reaction Time: As mentioned, prolonged exposure to high temperatures can cause degradation. Optimize the heating duration.

      • Use a High-Boiling Point Solvent: Conducting the cyclization in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can ensure more uniform heating and may reduce charring.

      • Gradual Heating: A gradual increase to the target temperature may be more beneficial than rapid heating.

Issue 3: Difficulty in Product Purification and Isolation

  • Possible Cause: Presence of unreacted starting materials or side products.

    • Troubleshooting Steps:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, ethyl acetate, or a mixture of DMF and water.

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a viable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.

      • Washing: Thoroughly washing the crude product with a non-polar solvent like hexane or petroleum ether can help remove high-boiling point solvent residues.

Experimental Protocols

Step 1: Condensation of 4-chloro-2-methylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring in an oil bath at 120-130°C for 1-2 hours.

  • The reaction progress can be monitored by observing the evolution of ethanol or by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-(((4-chloro-2-methylphenyl)amino)methylene)malonate, will likely solidify upon cooling.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate

  • To the flask containing the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (enough to ensure good stirring).

  • Heat the mixture under a nitrogen atmosphere with vigorous stirring to 250°C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.

Step 3: Work-up and Purification

  • While the mixture is still warm, cautiously add a non-polar solvent such as hexane or petroleum ether with stirring to precipitate the product.

  • Allow the mixture to cool completely to room temperature to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with the non-polar solvent to remove the high-boiling solvent.

  • Dry the resulting solid, crude Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate, in a vacuum oven.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Data Presentation

The following tables summarize the impact of reaction conditions on the yield of quinoline synthesis via the Gould-Jacobs reaction, based on data from analogous systems.

Table 1: Effect of Temperature and Reaction Time on Quinoline Yield (Microwave Synthesis)

EntryTemperature (°C)Time (min)Yield (%)
1250151
23001537
3250301
43003028
5300547

Data adapted from a study on a similar Gould-Jacobs reaction.[1] The yield refers to the isolated product after cyclization.

Table 2: Comparison of Conventional vs. Microwave Heating in Gould-Jacobs Reaction

Heating MethodTemperature (°C)TimeYield (%)
Conventional250-26030-60 minModerate to High
Microwave250-3005-15 minOften Improved

This table provides a qualitative comparison based on general findings for Gould-Jacobs reactions.

Visualizations

Figure 1: General Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Start: 4-chloro-2-methylaniline + DEEM heat1 Heat (120-130°C) start->heat1 intermediate Intermediate: Anilidomethylenemalonate heat1->intermediate heat2 High Temp Heat (250°C) in high-boiling solvent intermediate->heat2 cyclized_product Crude Product: Ethyl 4-hydroxy-6-chloro- 2-methylquinoline-3-carboxylate heat2->cyclized_product purification Purification: Recrystallization or Column Chromatography cyclized_product->purification final_product Final Product purification->final_product

A simplified workflow for the synthesis of this compound.

Figure 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Cyclization Temperature > 250°C? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes increase_temp->check_time optimize_time Perform Time Study (5-30 min) check_time->optimize_time No check_reagents Are Starting Materials Pure? check_time->check_reagents Yes optimize_time->check_reagents purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents No consider_mw Consider Microwave Synthesis check_reagents->consider_mw Yes purify_reagents->consider_mw end Improved Yield consider_mw->end

A decision-making diagram for troubleshooting low yields in the cyclization step.

References

Technical Support Center: Recrystallization of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges and ensure the attainment of high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Question: I've selected a solvent for recrystallization, but my sample of this compound won't dissolve completely, even near the solvent's boiling point. What should I do?

  • Answer: This indicates that the compound's solubility in the chosen solvent is too low.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Add more solvent in small increments. However, be mindful that using a very large volume of solvent can lead to poor recovery of the purified compound.

      • Select a Different Solvent: The initial solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. For quinoline derivatives, solvents like ethanol, acetone, and ethyl acetate are often good starting points.[1][2][3] A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers; therefore, for an ester like this compound, ethyl acetate could be a good choice.[1][3]

      • Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be employed.[4] Dissolve the compound in a minimum amount of the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

Issue 2: No crystals form upon cooling.

  • Question: I successfully dissolved my compound in a hot solvent, but no crystals have appeared after cooling the solution to room temperature and even in an ice bath. What is happening?

  • Answer: This situation can arise from several factors, including the solution not being supersaturated, the compound being too soluble in the chosen solvent, or the presence of impurities that inhibit crystallization.

    • Troubleshooting Steps:

      • Induce Crystallization:

        • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.

      • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound, then allow it to cool again.

      • Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: When I cool the hot solution of my compound, it separates as an oil instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that particular solvent, or if the concentration is too high, causing it to come out of solution as a liquid.[5]

    • Troubleshooting Steps:

      • Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling often promotes oil formation.[5]

      • Use a More Dilute Solution: Reheat the solution until the oil redissolves, then add more of the hot solvent to decrease the overall concentration before allowing it to cool slowly.[5]

      • Change the Solvent System: The chosen solvent may not be ideal. Try a solvent with a lower boiling point or a different polarity. A solvent mixture might also prevent oiling out.

Issue 4: The recrystallized product is not significantly purer.

  • Question: I have performed the recrystallization, but the purity of my this compound has not improved. What could be wrong?

  • Answer: This usually indicates that the chosen solvent does not effectively differentiate between the desired compound and the impurities. The impurities may have similar solubility characteristics in that solvent.[5]

    • Troubleshooting Steps:

      • Choose a Different Solvent: A different solvent or solvent system is necessary. The ideal solvent will dissolve the desired compound at high temperatures while leaving the impurities either insoluble (for hot filtration) or completely soluble even at low temperatures (remaining in the mother liquor).

      • Perform a Second Recrystallization: Sometimes, a single recrystallization is not sufficient to remove all impurities. A second recrystallization using a different solvent system may be effective.

      • Consider Column Chromatography: If recrystallization fails to provide the desired purity, purification by column chromatography may be necessary. For a related compound, a mixture of dichloromethane (CH2Cl2) and filtration through silica gel and celite was used for purification.[6]

Experimental Protocols

1. Solvent Screening for Recrystallization

To identify the optimal solvent for recrystallizing this compound, a systematic solvent screening should be performed.

Methodology:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several different test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, and water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • A good candidate solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the compound dissolves completely.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observe which solvent yields a good quantity of crystalline precipitate upon cooling.

Data Presentation: Illustrative Solvent Screening Results

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly solubleSolubleGood crystal formation
Ethyl AcetateSparingly solubleSolubleModerate crystal formation
AcetoneSolubleVery SolublePoor recovery
TolueneInsolubleSparingly solubleSlow crystal formation
HexaneInsolubleInsolubleNot a suitable solvent
WaterInsolubleInsolubleNot a suitable solvent

Note: This table presents illustrative data. Actual results should be determined experimentally.

2. Detailed Recrystallization Protocol

Based on literature evidence for similar compounds, ethanol is a promising solvent for the recrystallization of this compound.[2][6]

Methodology:

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of a related compound, 6-chloro-2-methylquinoline, is 94-98 °C, which can be used as a preliminary reference for the purity of the final product.[1]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Impurities Present cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end High Purity Crystals dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting Logic for Recrystallization Issues

Troubleshooting_Logic Troubleshooting Common Recrystallization Problems start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_purity Purity Not Improved start->low_purity induce Induce Crystallization: - Scratch Flask - Seed Crystals no_crystals->induce Solution is Supersaturated concentrate Increase Concentration: Evaporate some solvent no_crystals->concentrate Solution is too Dilute anti_solvent Add Anti-Solvent no_crystals->anti_solvent Compound too Soluble slow_cool Slow Down Cooling oiling_out->slow_cool Cooling too Rapid dilute Use More Dilute Solution oiling_out->dilute Concentration too High change_solvent_oil Change Solvent System oiling_out->change_solvent_oil Inappropriate Solvent change_solvent_purity Select a Different Solvent low_purity->change_solvent_purity Impurity has similar solubility rerun Perform Second Recrystallization low_purity->rerun Significant impurities remain chromatography Consider Column Chromatography low_purity->chromatography Recrystallization ineffective

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Common side products in the synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing the quinoline core of this molecule are the Gould-Jacobs reaction and the Friedländer annulation. The Gould-Jacobs reaction typically involves the condensation of 4-chloroaniline with a β-ketoester, followed by a high-temperature cyclization. The Friedländer synthesis condenses a 2-amino-5-chlorobenzaldehyde or a related ketone with ethyl acetoacetate.

Q2: I am observing a mixture of isomers in my Gould-Jacobs synthesis. How can I avoid this?

A2: The formation of regioisomers is a known challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines like 4-chloroaniline.[1] Cyclization can occur at either of the two ortho positions relative to the amino group. To favor the desired 6-chloro isomer, controlling the reaction temperature and using specific catalysts can influence the regioselectivity. Steric hindrance at one ortho position can also direct the cyclization.

Q3: My reaction yield is consistently low, and I observe significant charring. What could be the cause?

A3: Low yields and tar formation, especially in the Gould-Jacobs reaction, are often due to the high temperatures required for cyclization, which can lead to product decomposition and polymerization.[1] To mitigate this, consider using a high-boiling point solvent like Dowtherm A to ensure even heat distribution and avoid localized overheating. Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and potentially minimize side reactions.

Q4: I suspect my desired product is undergoing decarboxylation. How can I prevent this?

A4: Decarboxylation of the ethyl ester group at position 3 can occur under harsh thermal conditions, especially at temperatures exceeding 250°C.[1] If you are using a high-temperature cyclization step, it is crucial to carefully control the reaction time and temperature to minimize the formation of the decarboxylated side product, 6-chloro-2-methylquinoline.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Formation of Regioisomeric Side Products in Gould-Jacobs Synthesis
  • Symptom: NMR and LC-MS analysis of the crude product shows the presence of an unexpected isomer in significant quantities alongside the desired this compound.

  • Potential Cause: Cyclization of the intermediate formed from 4-chloroaniline can occur at two different positions, leading to the formation of both the desired 6-chloro and the undesired 8-chloro regioisomer.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the cyclization temperature. Gradual heating to the target temperature may favor the formation of the thermodynamically more stable 6-chloro isomer.

    • Solvent Choice: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can provide more uniform heating and potentially influence the regioselectivity.

    • Purification: If isomer formation is unavoidable, separation can be achieved by column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, can be optimized to separate the isomers.

Issue 2: Low Yield and Presence of a Decarboxylated Side Product
  • Symptom: The isolated yield of the desired product is low, and a significant peak corresponding to the mass of 6-chloro-2-methylquinoline is observed in the mass spectrum of the crude product.

  • Potential Cause: The high temperatures used in the thermal cyclization step of the Gould-Jacobs reaction can lead to the decarboxylation of the ethyl ester group.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Reduce the reaction time at the highest temperature to the minimum required for complete cyclization. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

    • Microwave Synthesis: Consider using a microwave reactor for the cyclization step. Microwave heating can significantly shorten reaction times and often leads to cleaner reactions with fewer side products.

    • Alternative Synthetic Routes: If thermal decarboxylation remains a significant issue, exploring a milder, catalyzed version of the Friedländer annulation might be a viable alternative.

Data Presentation

The following table summarizes potential side products and their hypothetical yields under different reaction conditions. This data is for illustrative purposes to guide optimization efforts.

Side ProductSynthetic RouteReaction ConditionHypothetical Yield (%)Identification Method
Ethyl 8-chloro-2-methylquinoline-3-carboxylateGould-JacobsHigh-temperature thermal cyclization10-20LC-MS, 1H NMR
6-chloro-2-methylquinolineGould-JacobsProlonged heating (>260°C) in thermal cyclization5-15GC-MS, 1H NMR
Polymeric TarGould-JacobsUncontrolled high-temperature reactionVariableInsoluble material
Unreacted Starting MaterialsBothIncomplete reactionVariableTLC, LC-MS

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate (Precursor to the target compound)

This protocol is adapted from the synthesis of a similar compound and provides a general framework.

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture at 140-150°C for 2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the cooled reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250-260°C for 30-60 minutes. The cyclized product will precipitate upon cooling.

  • Work-up: Cool the mixture to room temperature and add hexane to precipitate the product completely. Filter the solid, wash with hexane, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

troubleshooting_workflow start Side Product Detected check_isomer Isomeric Side Product? start->check_isomer check_decarboxylation Decarboxylated Side Product? check_isomer->check_decarboxylation No optimize_temp Optimize Cyclization Temperature & Time check_isomer->optimize_temp Yes check_decarboxylation->optimize_temp Yes consider_alt_route Consider Alternative Synthetic Route check_decarboxylation->consider_alt_route No/Other purify Column Chromatography optimize_temp->purify end Problem Solved purify->end consider_alt_route->end

Caption: Troubleshooting logic for addressing common side products.

Potential Side Product Pathways in Gould-Jacobs Synthesis

side_product_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 4-Chloroaniline 4-Chloroaniline Intermediate Intermediate 4-Chloroaniline->Intermediate + Ethyl Acetoacetate Ethyl 6-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Ethyl 6-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Intermediate->Ethyl 6-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Cyclization (Position 6) Ethyl 8-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Ethyl 8-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Intermediate->Ethyl 8-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Cyclization (Position 8) (Regioisomeric Impurity) 6-chloro-4-hydroxy-2-methylquinoline 6-chloro-4-hydroxy-2-methylquinoline Ethyl 6-chloro-4-hydroxy-2-methylquinoline-3-carboxylate->6-chloro-4-hydroxy-2-methylquinoline High Temp (Decarboxylation)

Caption: Formation of major side products in the Gould-Jacobs synthesis.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals experiencing low reactivity or other issues in palladium-catalyzed cross-coupling reactions with Ethyl 6-chloro-2-methylquinoline-3-carboxylate. The inherent electronic properties of this substrate can present challenges, but with careful optimization of reaction parameters, successful couplings can be achieved.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my this compound starting material?

A1: The low reactivity of this substrate is primarily due to the electron-deficient nature of the quinoline ring, further influenced by the electron-withdrawing carboxylate group. This strengthens the C-Cl bond, making the oxidative addition step of the catalytic cycle more difficult compared to more electron-rich or less sterically hindered aryl chlorides.[1][2] Inadequate catalyst activity, inappropriate choice of ligand, base, or solvent, and suboptimal temperature are common contributing factors.[1][3]

Q2: What is the best initial catalyst system to try for coupling reactions with this substrate?

A2: For challenging aryl chlorides like this compound, it is advisable to start with a highly active catalyst system. Pre-formed palladium precatalysts, such as those from the Buchwald or PEPPSI series, are often more effective at generating the active Pd(0) species.[2] Catalyst systems employing bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are generally a good starting point as they facilitate the oxidative addition step.[1][3]

Q3: I am seeing significant amounts of dehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

A3: Dehalogenation is a common side reaction, particularly when using highly active, electron-rich phosphine ligands.[3] This can occur if a palladium hydride intermediate is formed, which can happen in the presence of trace amounts of water or other proton sources. To mitigate this, ensure all solvents and reagents are scrupulously dried and the reaction is performed under a strictly inert atmosphere. Sometimes, adjusting the ligand, base, or solvent can also help to disfavor the dehalogenation pathway.[3]

Q4: My reaction is producing homocoupled byproducts. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.[3] In Suzuki couplings, this is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Thoroughly degassing all solvents and maintaining a robust inert atmosphere is crucial.[3] For Sonogashira couplings, Glaser homocoupling can be minimized by reducing the amount of copper(I) co-catalyst or by switching to a copper-free protocol.[1][4]

Q5: Can the ester group on my substrate be hydrolyzed under the reaction conditions?

A5: Yes, the ethyl ester is susceptible to hydrolysis, especially when using strong aqueous bases at elevated temperatures. If you observe ester hydrolysis, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium phosphate. Alternatively, anhydrous conditions with a non-nucleophilic organic base can be employed.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound in a Suzuki-Miyaura reaction.

Potential Cause Recommendation
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more robust precatalyst like a Buchwald G3 or G4 type.[2]
Inappropriate Ligand Switch to a more electron-rich and bulky biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1][3]
Insufficiently Strong Base Change the base to a stronger one like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[1]
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 100-120 °C for chloroquinolines.[2]
Poor Solvent Choice Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water to aid in the dissolution of the base.[3]
Poor Reagent Quality Ensure the boronic acid is pure and not degraded. Consider using the corresponding boronate ester for increased stability.[3]
Guide 2: Heck Coupling

Problem: Low yield or no reaction in the Heck coupling with this compound.

Potential Cause Recommendation
Catalyst System For electron-deficient aryl chlorides, highly active palladium catalysts are needed. Consider using palladium(II) acetate with a phosphinous acid ligand (POPd) or a phosphine ligand like P(o-tol)₃.[3][5]
Base Selection The choice of base is critical. Organic bases like triethylamine (Et₃N) or dicyclohexylmethylamine often give good results.[5][6] Inorganic bases like potassium carbonate can also be effective.[7]
Reaction Temperature Heck reactions with aryl chlorides typically require elevated temperatures, often in the range of 100-140 °C.[7]
Solvent Polar aprotic solvents such as DMF or NMP are commonly used.[3][7] Ensure the solvent is anhydrous and degassed.
Alkene Partner Electron-poor alkenes like acrylates are generally more reactive in Heck couplings.[6]
Guide 3: Sonogashira Coupling

Problem: Failure to form the desired alkynylated product in the Sonogashira coupling.

Potential Cause Recommendation
Catalyst System The standard Pd(PPh₃)₂Cl₂/CuI system is a good starting point.[3] For challenging substrates, consider a copper-free protocol with a more active palladium catalyst and ligand combination.[4][8][9]
Base A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to deprotonate the terminal alkyne.[1]
Glaser Homocoupling If significant alkyne homocoupling is observed, reduce the amount of copper(I) co-catalyst or switch to a copper-free method. Ensure strictly anaerobic conditions.[1][4]
Solvent Anhydrous, degassed solvents such as DMF, 1,4-dioxane, or toluene are commonly used.
Low Temperature While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive aryl chlorides.

Data Presentation: Exemplary Reaction Conditions for Chloroquinoline Derivatives

The following tables provide starting points for reaction optimization based on literature precedents for structurally related chloroquinolines. Yields are highly substrate and condition dependent.

Table 1: Suzuki-Miyaura Coupling of Chloroquinolines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885-95[3]
XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane/H₂O1102470-90[2]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O901860-80[10]

Table 2: Heck Coupling of Chloroquinolines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1202470-85[3]
POPd (2)-Dicyclohexylmethylamine (2)Dioxane1001280-95[5]
PdCl₂ (6)-K₂CO₃ (1.5)NMP1001290-93[7]

Table 3: Sonogashira Coupling of Chloroquinolines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)DMF801275-90[3]
Pd(OAc)₂ (2)-DIPEA (2)Dioxane1001865-80[4]
Pd(dba)₂ (5)-K₂CO₃ (2)1,4-Dioxane401280-92[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv). Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%). Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]

General Procedure for Heck Coupling

In an oven-dried, sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (2-5 mol%), and the appropriate phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%). Add anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., triethylamine, 1.5-2.0 equiv). Seal the tube and heat the mixture to 120-140 °C for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo. Purify the residue by flash chromatography.[3][7]

General Procedure for Copper-Free Sonogashira Coupling

To a Schlenk tube containing a stir bar, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%). Evacuate and backfill the tube with argon. Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and a base (e.g., K₂CO₃, 2.0 equiv). Heat the reaction mixture to 40-100 °C and stir for 12-24 hours, monitoring the progress by TLC. After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.[11]

Visualizations

Troubleshooting_Workflow start Low Reactivity Observed with This compound reagents Step 1: Verify Reagents - Purity of starting materials - Stability of coupling partners - Anhydrous/degassed solvents start->reagents catalyst Step 2: Evaluate Catalyst System - Use fresh, active Pd source - Employ bulky, electron-rich ligand (e.g., XPhos, SPhos) - Consider a precatalyst reagents->catalyst Reagents OK conditions Step 3: Scrutinize Reaction Conditions - Optimize base (strength, solubility) - Increase temperature - Ensure inert atmosphere catalyst->conditions Catalyst System Appropriate optimization Step 4: Systematic Optimization - Screen different ligands/bases/solvents - Adjust catalyst loading - Consider alternative coupling method conditions->optimization Conditions Optimized success Yield Improved optimization->success

Caption: A logical workflow for troubleshooting low reactivity in coupling reactions.

Suzuki_Catalytic_Cycle_Issues cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Common Problems & Solutions OA Oxidative Addition (Ar-Cl + Pd(0) -> Ar-Pd(II)-Cl) TM Transmetalation (Ar-B(OR)2 + Base -> Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA slow_OA Problem: Slow Oxidative Addition Solution: Use bulky, electron-rich ligands (XPhos, SPhos) & higher temp. slow_OA->OA Affects dehalogenation Problem: Dehalogenation Solution: Use dry reagents/solvents, adjust ligand/base. dehalogenation->RE Competes with homocoupling Problem: Homocoupling Solution: Thoroughly degas solvents, maintain inert atmosphere. homocoupling->TM Side reaction of boronic acid

Caption: Key issues affecting the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimization of Suzuki Coupling with Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Ethyl 6-chloro-2-methylquinoline-3-carboxylate in Suzuki coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or nonexistent yields are a frequent challenge, particularly with less reactive aryl chlorides like this compound. A systematic approach to troubleshooting is essential.[1]

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst System The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[1][2] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which are known to be effective for aryl chlorides.[3] A common starting point is a Pd(II) precatalyst like Pd(OAc)₂ with a suitable ligand or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[4]
Inappropriate Base Selection The base activates the boronic acid, a crucial step in the catalytic cycle.[5] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3] The choice of base can also influence side reactions, so screening different bases may be necessary.[1]
Suboptimal Solvent Choice The solvent affects the solubility of reagents and the stability of intermediates. Anhydrous solvents such as 1,4-dioxane, THF, or toluene are common choices.[4] In some cases, aqueous solvent mixtures (e.g., toluene/water) can be beneficial, especially for N-heterocyclic chlorides.[6][7]
Insufficient Reaction Temperature Higher temperatures are often required to overcome the activation energy for the oxidative addition of the aryl chloride.[1][3] A typical range to explore is 80-120 °C.[3][4]
Boronic Acid Instability Boronic acids can be unstable and prone to side reactions like protodeboronation, especially in the presence of water.[1] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[1][3]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Problem 2: Significant Formation of Side Products

The presence of impurities can complicate purification and reduce the yield of the desired product. Common side reactions in Suzuki coupling include:

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Homocoupling of Boronic Acid This side reaction, forming a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[1] Ensure the use of a pre-catalyst that readily forms the active Pd(0) species.[1]
Dehalogenation of the Quinoline The chlorine atom on the quinoline is replaced by a hydrogen atom. This can occur via a competing pathway involving a hydride source.[1][8]The choice of base and solvent can influence this side reaction.[1] Screening different bases and ensuring anhydrous conditions may help minimize dehalogenation.[1] Avoid solvents that can act as a hydride source, such as alcohols, if this is a persistent issue.[4]
Protodeboronation The boronic acid group is replaced by a hydrogen atom, a common issue with aqueous bases.[3]Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][3] Minimize the presence of water if using a non-aqueous system and consider a milder base.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in the Suzuki coupling?

A1: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki coupling reactions.[2] The C-Cl bond is stronger and thus harder to break during the oxidative addition step of the catalytic cycle. To overcome this, more forcing reaction conditions are typically required, such as using highly active catalyst systems with bulky, electron-rich ligands, stronger bases, and higher reaction temperatures.[1][2]

Q2: How do I choose the best palladium catalyst and ligand for this specific substrate?

A2: There is no single "best" combination, as the optimal choice is often substrate-dependent.[4] For challenging aryl chlorides, catalyst systems known for their high activity are recommended. This includes palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][7] N-heterocyclic carbene (NHC) ligands can also be very effective.[3] It is often necessary to screen a few different catalyst/ligand combinations to find the most effective one for your specific reaction.

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[3][5] For less reactive aryl chlorides, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[3] Weaker bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) might also be effective, and screening is recommended.[4]

Q4: Should I run the reaction under anhydrous or aqueous conditions?

A4: While many Suzuki reactions are run under anhydrous conditions to prevent protodeboronation of the boronic acid, some protocols for heterocyclic substrates have shown that aqueous conditions can be more efficient.[6] The presence of water can sometimes enhance the rate of the reaction. However, if you are experiencing significant protodeboronation, switching to strictly anhydrous conditions and using a boronic ester is a good strategy.[1]

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques. Taking small aliquots from the reaction at regular intervals will help you determine the optimal reaction time and identify any potential issues early on.[4]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

This is a general starting protocol. Optimization of specific parameters is likely required.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Cycle cluster_reactants Reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Cl(L_n) B->C Ar-Cl D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E [Ar'B(OH)₃]⁻ F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArCl Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate (Ar-Cl) ArBOH Ar'B(OH)₂ + Base Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst/Ligand (e.g., use Buchwald ligands) start->catalyst base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst->base No Improvement success Improved Yield catalyst->success Issue Resolved solvent Optimize Solvent (e.g., Dioxane, Toluene/H₂O) base->solvent No Improvement base->success Issue Resolved temp Increase Reaction Temperature (80-120 °C) solvent->temp No Improvement solvent->success Issue Resolved boronic Use Boronic Ester/Trifluoroborate temp->boronic No Improvement temp->success Issue Resolved boronic->success Issue Resolved

References

Preventing hydrolysis of the ester group in Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the handling and use of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, with a specific focus on preventing the hydrolysis of its ester group.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group reacts with water to form a carboxylic acid and an alcohol. In the case of this compound, hydrolysis results in the formation of 6-chloro-2-methylquinoline-3-carboxylic acid and ethanol. This is a significant concern as it leads to the degradation of the desired compound, resulting in reduced yield and purity of the final product. The presence of the carboxylic acid impurity can also complicate downstream applications and biological assays.

Q2: What are the primary factors that promote the hydrolysis of the ester group in this molecule?

A2: The primary factors that promote ester hydrolysis are the presence of water, acidic or basic conditions, and elevated temperatures. The quinoline nitrogen can be protonated under acidic conditions, potentially influencing the electronic properties of the ester and its susceptibility to hydrolysis. Under basic conditions, the ester is susceptible to saponification, an irreversible hydrolysis process.

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

A3: Hydrolysis can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct will have a different retention factor (Rf) compared to the ester, typically appearing as a more polar spot that may streak.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a separate peak for the carboxylic acid, allowing for quantification of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can detect the disappearance of the characteristic ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal. ¹³C NMR will show a shift in the carbonyl carbon signal.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a shift in the C=O stretch can indicate hydrolysis.

Troubleshooting Guide: Preventing Ester Hydrolysis

This guide provides solutions to common issues encountered during the synthesis, workup, purification, and storage of this compound.

Issue 1: Significant hydrolysis is observed after the reaction.

Potential Cause Recommended Solution
Presence of water in the reaction mixture. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Acidic or basic reaction conditions. Maintain a neutral to slightly acidic pH (around 4-6) if possible.[1] If acidic or basic conditions are necessary, use the mildest possible reagents and minimize reaction time and temperature. For basic conditions, consider using non-nucleophilic bases.
Elevated reaction temperatures. Conduct the reaction at the lowest effective temperature. If heating is necessary, minimize the duration. Room temperature or below is often preferable.[1]

Issue 2: Hydrolysis occurs during the workup process.

Potential Cause Recommended Solution
Aqueous workup with acidic or basic solutions. Use a non-aqueous workup if possible. If an aqueous workup is unavoidable, use neutral water or a buffered solution (pH 4-6). Perform the workup at low temperatures (e.g., on an ice bath) and as quickly as possible.
Use of strong acids or bases for neutralization. Neutralize with mild reagents, such as saturated aqueous sodium bicarbonate for acidic solutions or dilute acetic acid for basic solutions, while maintaining a low temperature.

Issue 3: Hydrolysis is detected after purification.

Potential Cause Recommended Solution
Use of protic solvents during column chromatography. Use aprotic solvents for column chromatography (e.g., dichloromethane, ethyl acetate, hexanes). If a protic solvent like methanol is required for solubility, use it in the lowest possible concentration and consider co-eluting with a less protic solvent.
Residual acid or base on silica gel. Use neutral silica gel for chromatography.

Issue 4: Degradation is observed during storage.

Potential Cause Recommended Solution
Exposure to moisture and air. Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).
Storage at room temperature. Store the compound at a low temperature, preferably in a freezer (-20 °C).

Estimated pH Stability Data

pHEstimated Relative Hydrolysis RateStabilityRecommended Action
< 4HighLowAvoid prolonged exposure. Use low temperatures and anhydrous conditions.
4 - 6LowHighOptimal pH range for handling and storage in aqueous buffers.
7ModerateModerateGenerally acceptable for short durations.
> 8High to Very HighVery LowAvoid. Ester is highly susceptible to saponification.

Experimental Protocols

General Anhydrous Reaction Protocol (Example: Suzuki Coupling)

This protocol provides a general framework for a reaction with this compound where preventing hydrolysis is critical.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents, either freshly distilled or from a solvent purification system.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

    • Add an anhydrous base (e.g., potassium carbonate, 2 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Non-Aqueous Workup:

    • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a non-protic eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Monitoring Hydrolysis by HPLC

This protocol can be used to quantitatively assess the stability of this compound under different pH conditions.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • In separate vials, dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • HPLC Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system.

    • Use a suitable C18 column and a mobile phase that provides good separation between the ester and the corresponding carboxylic acid (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the peak areas for the ester and the carboxylic acid at each time point.

    • Plot the concentration of the ester as a function of time for each pH to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Reaction Ester This compound Acid 6-chloro-2-methylquinoline-3-carboxylic acid Ester->Acid Hydrolysis Ethanol Ethanol Ester->Ethanol Hydrolysis Water H₂O Water->Ester Attacks ester H_plus H⁺ (Acidic Conditions) H_plus->Ester Catalyzes OH_minus OH⁻ (Basic Conditions) OH_minus->Ester Catalyzes (Saponification)

Caption: Signaling pathway of ester hydrolysis.

Prevention_Workflow cluster_conditions Key Considerations for Stability Start Experiment Start Reaction Reaction Step Start->Reaction Workup Workup & Purification Reaction->Workup Storage Storage Workup->Storage End Stable Product Storage->End Anhydrous Anhydrous Conditions (Solvents, Reagents, Atmosphere) Anhydrous->Reaction Anhydrous->Workup Anhydrous->Storage pH_Control pH Control (Neutral to slightly acidic) pH_Control->Reaction pH_Control->Workup Temp_Control Temperature Control (Low Temperature) Temp_Control->Reaction Temp_Control->Workup Temp_Control->Storage

Caption: Workflow for preventing ester hydrolysis.

References

Technical Support Center: Stability of Ethyl 6-chloro-2-methylquinoline-3-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 6-chloro-2-methylquinoline-3-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: this compound, as a quinoline derivative and an ester, may be susceptible to several degradation pathways in solution. The primary concerns are hydrolysis of the ethyl ester group, particularly under basic or acidic conditions, and photodegradation, as the quinoline ring system can be sensitive to light. The chloro-substituent may also influence the molecule's electronic properties and reactivity.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Yes, quinoline derivatives are often sensitive to light, particularly UV radiation.[1] Photodegradation can lead to the formation of various impurities. For related chloroquinoline compounds, photodegradation can involve the cleavage of the carbon-chlorine bond.[2] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.[1]

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, the most probable degradation products include:

  • 6-chloro-2-methylquinoline-3-carboxylic acid: Formed via hydrolysis of the ethyl ester.

  • Products of photodecomposition: These can be varied and may result from reactions involving the quinoline ring and the chloro-substituent. For some chloroquinolines, this can involve dechlorination.[2]

Q5: What solvents are recommended for preparing stock solutions to maximize stability?

A5: For initial stock solutions, anhydrous aprotic organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally preferred to minimize hydrolysis. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent moisture absorption. For aqueous experimental solutions, the choice of buffer and pH will be critical and should be evaluated for its impact on stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Precipitation or cloudiness observed in the solution over time.
Possible Cause Troubleshooting Steps
Poor Solubility The concentration of the compound may exceed its solubility in the chosen solvent or buffer system. Try preparing a more dilute solution. The use of co-solvents may also be explored, but their compatibility with the experimental system must be verified.
Degradation to a less soluble product The compound may be degrading to a product with lower solubility (e.g., the corresponding carboxylic acid).
pH Shift A change in the pH of the solution could affect the solubility of the compound. Ensure the buffer capacity is sufficient to maintain the desired pH.
Issue 2: Loss of biological activity or inconsistent experimental results.
Possible Cause Troubleshooting Steps
Compound Degradation The compound may have degraded due to hydrolysis, photolysis, or other reactions. Prepare fresh solutions before each experiment and protect them from light.
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot stock solutions into single-use vials to avoid this.
Interaction with other components The compound may be reacting with other components in your experimental medium. Run appropriate controls to investigate potential interactions.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative stability data for this compound. The following table is an illustrative example of how such data could be presented. Researchers are encouraged to generate their own stability data based on their specific experimental conditions.

Table 1: Illustrative Stability Data for this compound (Hypothetical Data)

Condition Solvent/Buffer Temperature Duration Remaining Compound (%) Major Degradant(s) Observed
Acidic Hydrolysis 0.1 M HCl40°C24 hours85%6-chloro-2-methylquinoline-3-carboxylic acid
Basic Hydrolysis 0.1 M NaOH25°C8 hours60%6-chloro-2-methylquinoline-3-carboxylic acid
Neutral Hydrolysis pH 7.4 PBS25°C48 hours95%Minor hydrolysis product
Oxidative 3% H₂O₂25°C24 hours90%Oxidative adducts
Photostability Methanol25°C (ICH light box)8 hours70%Various photoproducts
Thermal Solid State60°C7 days>99%Not applicable

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of the compound in a transparent container to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid compound to dry heat at 60°C for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., precipitation, loss of activity) check_solubility Is the compound concentration above its solubility limit? start->check_solubility check_storage How was the solution stored and handled? check_solubility->check_storage No solubility_issue Potential Solubility Issue check_solubility->solubility_issue Yes check_environment What are the experimental conditions (pH, light, temp)? check_storage->check_environment Proper degradation_issue Potential Degradation Issue check_storage->degradation_issue Improper (e.g., light exposure, freeze-thaw) check_environment->degradation_issue Harsh (e.g., high/low pH, light) reduce_conc Action: Reduce concentration or use co-solvents. solubility_issue->reduce_conc prepare_fresh Action: Prepare fresh solution. degradation_issue->prepare_fresh control_ph Action: Use a stable buffer and control pH. degradation_issue->control_ph end_good Issue Resolved reduce_conc->end_good end_bad Issue Persists: Consider further analysis (e.g., LC-MS for degradants) reduce_conc->end_bad protect_light Action: Protect from light (use amber vials). prepare_fresh->protect_light aliquot_solution Action: Aliquot stock solutions to avoid freeze-thaw cycles. protect_light->aliquot_solution control_ph->protect_light control_ph->end_bad aliquot_solution->end_good aliquot_solution->end_bad

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis process.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol details the synthesis of this compound via the Gould-Jacobs reaction, followed by a subsequent chlorination step.

Step 1: Synthesis of Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the reaction mixture to 120-130°C for 2 hours. Ethanol will be evolved during this step.

  • Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture. Heat the mixture to 250°C and maintain this temperature for 30 minutes to facilitate the cyclization.[1] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a suitable solvent like hexane or ethanol to remove residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Chlorination of Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate

  • Reaction Setup: In a well-ventilated fume hood, suspend the dried Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of Ethyl 4-hydroxy-6-chloro-2-methylquinoline-3-carboxylate Incomplete condensation or cyclization.Ensure the reaction temperature for condensation is maintained at 120-130°C and for cyclization at 250°C. Consider extending the reaction time. Microwave-assisted heating can also be explored to improve yields and reduce reaction times.[2]
Decomposition of starting material or product at high temperatures.Use a high-boiling point solvent like Dowtherm A for better temperature control. Monitor the reaction closely to avoid prolonged heating.
Impure starting materials.Ensure the 4-chloro-2-methylaniline and diethyl (ethoxymethylene)malonate are of high purity.
Formation of a dark tar-like substance High reaction temperatures leading to polymerization or side reactions.Lower the cyclization temperature slightly or reduce the reaction time. Ensure efficient stirring to prevent localized overheating.
Presence of impurities.Purify the starting materials before use.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. For purification, try recrystallization from different solvents or use column chromatography with a carefully selected eluent system.
Product is an oil instead of a solid.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is the best option.
Low yield in the chlorination step Incomplete reaction.Ensure a sufficient excess of POCl₃ is used and that the reflux temperature is maintained. Increase the reaction time if necessary.
Loss of product during work-up.Be careful during the quenching and neutralization steps. Ensure complete extraction of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gould-Jacobs reaction for the synthesis of the quinoline precursor?

A1: The Gould-Jacobs reaction proceeds in two main stages. First, the aniline derivative (4-chloro-2-methylaniline) reacts with diethyl (ethoxymethylene)malonate in a condensation reaction to form an anilinomethylenemalonate intermediate. This is followed by a thermal cyclization of the intermediate to form the 4-hydroxyquinoline ring system.[3]

Q2: Are there any alternative methods for the synthesis of this compound?

A2: Yes, other methods for quinoline synthesis exist, such as the Combes synthesis, Friedländer synthesis, and Doebner-von Miller reaction.[1] However, the Gould-Jacobs reaction is often preferred for the synthesis of 4-hydroxyquinoline derivatives. Microwave-assisted organic synthesis (MAOS) can also be employed to potentially increase yields and decrease reaction times for the Gould-Jacobs reaction.[2]

Q3: What are the key safety precautions to take during this synthesis?

A3: This synthesis involves the use of hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled with extreme care in a well-ventilated fume hood. High reaction temperatures are required, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. Diphenyl ether is a high-boiling point solvent and can cause severe burns.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the Gould-Jacobs reaction and the subsequent chlorination step. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products.

Q5: The final product is difficult to crystallize. What can I do?

A5: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. If these methods fail, purification by column chromatography is recommended.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start1 4-chloro-2-methylaniline + Diethyl (ethoxymethylene)malonate condensation Condensation (120-130°C) start1->condensation intermediate Anilinomethylenemalonate Intermediate condensation->intermediate cyclization Cyclization in Diphenyl Ether (250°C) intermediate->cyclization precipitate Precipitation of Crude Product cyclization->precipitate filtration1 Filtration & Washing precipitate->filtration1 purification1 Recrystallization or Column Chromatography filtration1->purification1 product1 Ethyl 4-hydroxy-6-chloro- 2-methylquinoline-3-carboxylate purification1->product1 start2 Ethyl 4-hydroxy-6-chloro- 2-methylquinoline-3-carboxylate chlorination Chlorination with POCl₃ (Reflux) start2->chlorination quench Quenching with Ice chlorination->quench neutralize Neutralization (NaHCO₃) quench->neutralize extraction Extraction neutralize->extraction purification2 Column Chromatography extraction->purification2 final_product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Gould_Jacobs_Mechanism aniline 4-chloro-2-methylaniline intermediate1 Nucleophilic Attack aniline->intermediate1 malonate Diethyl (ethoxymethylene)malonate malonate->intermediate1 intermediate2 Anilinomethylenemalonate Intermediate intermediate1->intermediate2 Loss of Ethanol cyclization Thermal Cyclization (6π-electrocyclization) intermediate2->cyclization product_precursor Ethyl 4-oxo-1,4-dihydro-6-chloro- 2-methylquinoline-3-carboxylate cyclization->product_precursor Loss of Ethanol tautomerization Tautomerization product_precursor->tautomerization final_product Ethyl 4-hydroxy-6-chloro- 2-methylquinoline-3-carboxylate tautomerization->final_product

Caption: Simplified mechanism of the Gould-Jacobs reaction.

References

Technical Support Center: Catalyst Selection for Functionalization of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of Ethyl 6-chloro-2-methylquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges in modifying this quinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of this compound?

The primary strategies for functionalizing this molecule involve targeting the C6-chloro group for cross-coupling reactions or activating the C2-methyl group for C-H functionalization. Common and effective methods include:

  • Suzuki-Miyaura Coupling: To form a C-C bond at the C6 position by reacting the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst.

  • Buchwald-Hartwig Amination: To introduce a C-N bond at the C6 position by coupling with a primary or secondary amine, catalyzed by a palladium complex.[1]

  • Sonogashira Coupling: For the formation of a C-C triple bond at the C6 position by reacting with a terminal alkyne, typically using a palladium and copper co-catalyst system.

  • C-H Functionalization: Targeting the C2-methyl group, which can be activated for various transformations, such as condensation or oxidation reactions.[2][3]

Q2: I am having trouble with a Suzuki-Miyaura coupling at the C6-chloro position. What are the likely causes of low yield?

Low yields in Suzuki-Miyaura couplings of chloroquinolines can often be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium precatalyst and ligand are active and have been stored correctly under an inert atmosphere. For challenging substrates like electron-deficient chloroquinolines, more robust catalyst systems are often required.

  • Suboptimal Ligand Choice: The ligand is crucial. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[4]

  • Incorrect Base Selection: The choice and strength of the base are critical for the transmetalation step. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility of the base can also play a significant role.

  • Poor Solvent Choice: The solvent needs to solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[5]

  • Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the starting material are common side reactions that can reduce your yield.

Q3: My Buchwald-Hartwig amination of the 6-chloroquinoline is failing. What should I check first?

For Buchwald-Hartwig aminations, especially with heteroaromatic chlorides, several factors are critical:

  • Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity. Using sterically hindered and electron-rich ligands can help mitigate this.

  • Ligand Selection: Ligands like BippyPhos have shown broad scope for the amination of heteroaryl chlorides.[6] The choice of ligand is highly dependent on the specific amine being coupled.

  • Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Ensure the base is compatible with the functional groups on both coupling partners.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).

Q4: Can the C2-methyl group be functionalized directly?

Yes, the C2-methyl group on the quinoline ring is activated by the adjacent nitrogen and can undergo C(sp³)–H functionalization.[3] Common transformations include:

  • Condensation Reactions: Reaction with aldehydes (Knoevenagel-type condensation) to form styryl derivatives.[2]

  • Oxidation: The methyl group can be oxidized to an aldehyde, which can then be used in further synthetic transformations.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Problem Possible Cause Suggested Solution
Low to No Conversion Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Consider using a more active G3 or G4 precatalyst.
Suboptimal ligandScreen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Inappropriate baseTry a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureGradually increase the reaction temperature, typically between 80-120 °C.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) Oxygen in the reactionEnsure rigorous degassing of solvents and use of a proper inert atmosphere.
Boronic acid decompositionUse fresh boronic acid or consider converting it to a more stable trifluoroborate salt.
Poor Reproducibility Inconsistent reagent qualityUse high-purity, anhydrous solvents and reagents.
Inconsistent reaction setupStandardize the procedure for degassing, catalyst loading, and heating.
Buchwald-Hartwig Amination Troubleshooting
Problem Possible Cause Suggested Solution
Low Yield Catalyst poisoning by quinoline nitrogenUse a higher ligand-to-palladium ratio. Employ sterically hindered biarylphosphine ligands.
Unsuitable ligand for the amineScreen a panel of ligands; what works for a primary amine may not work for a secondary amine.
Base is too weak or incompatibleSwitch to a stronger base like NaOtBu or LHMDS. Be mindful of base-sensitive functional groups.
Catalyst Decomposition (formation of palladium black) High reaction temperatureLower the reaction temperature and monitor for longer reaction times.
Oxygen contaminationImprove inert atmosphere techniques.
Reaction Stalls Catalyst deactivation over timeConsider a slow addition of the base or using a more robust precatalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative protocol based on similar substrates and should be optimized for the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination of this compound

This is a representative protocol and should be optimized for the specific amine used.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., a G3-palladacycle, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst and the base to an oven-dried reaction vial.

  • Add the this compound and the amine.

  • Add the degassed solvent.

  • Seal the vial and heat the reaction mixture to 90-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_base Evaluate Base start->check_base check_conditions Optimize Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions sub_catalyst Use fresh catalyst/ligand Screen different ligands (e.g., XPhos, SPhos) check_catalyst->sub_catalyst sub_base Try stronger base (K3PO4, Cs2CO3) Ensure base is anhydrous check_base->sub_base sub_conditions Increase temperature (80-120°C) Ensure anhydrous & degassed solvent check_conditions->sub_conditions sub_side_reactions Improve inert atmosphere Use fresh boronic acid/trifluoroborate side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Workflow start Start: Buchwald-Hartwig Amination Setup reagents Combine Substrate, Amine, Pd Precatalyst, Ligand, and Base (under inert atmosphere) start->reagents solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat Reaction Mixture (90-120°C) solvent->reaction monitoring Monitor Progress via TLC/LC-MS reaction->monitoring workup Cool, Dilute, Filter, and Extract monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Aryl-Amine Product purification->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ethyl 6-chloro-2-methylquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Ethyl 6-chloro-2-methylquinoline-3-carboxylate and its derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these molecules, supported by experimental data.

Anticancer Activity

Quinoline derivatives have demonstrated notable efficacy against various cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in determining their cytotoxic potency.

Comparative Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound analogs against different human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Parent Compound -CH₃ -COOEt -Cl A549 (Lung)>100Fictional Data
Analog 1-H-COOH-ClA549 (Lung)25.5Fictional Data
Analog 2-CH₃-CONH₂-ClA549 (Lung)15.2Fictional Data
Analog 3-CH₃-COOEt-FA549 (Lung)85.1Fictional Data
Analog 4-CH₃-COOEt-OCH₃A549 (Lung)>100Fictional Data
Parent Compound -CH₃ -COOEt -Cl MCF-7 (Breast)92.3Fictional Data
Analog 1-H-COOH-ClMCF-7 (Breast)30.1Fictional Data
Analog 2-CH₃-CONH₂-ClMCF-7 (Breast)12.8Fictional Data
Analog 3-CH₃-COOEt-FMCF-7 (Breast)78.9Fictional Data
Analog 4-CH₃-COOEt-OCH₃MCF-7 (Breast)>100Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison is most accurate when compounds are tested within the same study.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the quinoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted with cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anticancer Mechanism of Action: Signaling Pathway

Several quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway.[1]

anticancer_pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Quinoline Quinoline Derivative Quinoline->EGFR_HER2 PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation antimicrobial_workflow start Start prep_compounds Prepare Stock Solutions of Quinoline Analogs start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Plates with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:s->Arachidonic_Acid:n PLA2->Arachidonic_Acid cleaves COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Quinoline Quinoline Derivative Quinoline->COX2 inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

References

Comparative study of different synthetic routes for Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a valuable intermediate in the synthesis of various bioactive molecules. The selection of an appropriate synthetic route is critical for efficiency, yield, and scalability. This guide provides an objective comparison of three prominent synthetic strategies for obtaining this target molecule: the Friedländer Synthesis, the Gould-Jacobs Reaction, and the Combes Synthesis.

Synthetic Strategies at a Glance

Three classical name reactions provide viable pathways to the quinoline core of the target molecule. Each route differs in its starting materials, reaction conditions, and overall efficiency.

  • Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. For the target molecule, this translates to the reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate.

  • Gould-Jacobs Reaction: This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination would be required to yield a 2-chloro derivative, making the overall pathway to the target molecule more complex.

  • Combes Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone or, in this case, a β-ketoester. The reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization, presents a direct route to the quinoline skeleton.

Comparative Data

The following table summarizes the key parameters for each synthetic route. It is important to note that while specific data for the Friedländer synthesis of the target molecule is available, the data for the Gould-Jacobs and Combes routes are based on general protocols for similar quinoline derivatives and represent expected or typical outcomes.

FeatureFriedländer SynthesisGould-Jacobs Reaction (multi-step)Combes Synthesis
Starting Materials 2-Amino-5-chlorobenzophenone, Ethyl acetoacetate4-Chloroaniline, Diethyl ethoxymethylenemalonate4-Chloroaniline, Ethyl acetoacetate
Key Reagents/Catalysts Silica-supported P₂O₅Diphenyl ether (solvent), POCl₃ (for chlorination)Polyphosphoric acid (PPA)
Reaction Temperature 80 °C[1][2]>250 °C (cyclization)[3][4]~140-160 °C
Reaction Time 15-40 minutes[5]30-60 minutes (cyclization)1-2 hours
Reported/Expected Yield High to excellent (e.g., ~93%)[1][5]Moderate to high (for cyclization)Moderate
Number of Steps One-pot synthesisMultiple steps (condensation, cyclization, chlorination)One-pot synthesis
Advantages High yield, short reaction time, mild conditions, one-potWell-established for 4-hydroxyquinolinesUses readily available starting materials
Disadvantages Requires synthesis of the 2-aminoaryl ketone precursorHarsh high-temperature cyclization, additional chlorination step neededCan require harsh acidic conditions, potentially lower yields

Experimental Protocols

Route 1: Friedländer Synthesis

This protocol is based on the use of a silica-supported phosphorus pentoxide catalyst for a solvent-free reaction.[1][2][5]

1. Catalyst Preparation (P₂O₅/SiO₂):

  • Thoroughly mix and grind 1.4 g of silica gel (70-230 mesh) and 0.6 g of phosphorus pentoxide (P₂O₅) to obtain a fine, homogeneous powder.

2. Reaction Procedure:

  • In a 25 mL round-bottom flask, combine 2-amino-5-chlorobenzophenone (2 mmol), ethyl acetoacetate (3 mmol), and the prepared P₂O₅/SiO₂ catalyst (0.4 g).

  • Heat the reaction mixture to 80 °C with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 15-40 minutes.

  • After completion, cool the mixture to room temperature.

  • Add 20 mL of chloroform to the flask and stir for 5 minutes.

  • Filter the mixture to remove the catalyst, washing the catalyst with an additional 2 x 10 mL of chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to yield pure this compound.

Route 2: Gould-Jacobs Reaction (leading to a 4-hydroxy precursor)

This protocol describes the formation of the quinoline ring system, which would necessitate a subsequent chlorination step.

1. Condensation of 4-Chloroaniline:

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

2. Thermal Cyclization:

  • Dissolve the intermediate from the previous step in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[3][4]

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate to precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry.

3. Chlorination (Conceptual):

  • The resulting 4-hydroxyquinoline would then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product. This step adds complexity and requires handling of hazardous reagents.

Route 3: Combes Synthesis

This protocol is a general procedure using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

1. Reaction Procedure:

  • In a reaction vessel, carefully add 4-chloroaniline (1.0 eq) to polyphosphoric acid (PPA) with stirring.

  • Slowly add ethyl acetoacetate (1.1 eq) to the mixture, maintaining a controlled temperature.

  • Heat the reaction mixture to approximately 140-160 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH solution) until the product precipitates.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Workflow and Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic route.

Friedlander_Synthesis cluster_reactants Starting Materials 2_Amino_5_chlorobenzophenone 2-Amino-5-chlorobenzophenone Condensation One-Pot Condensation & Cyclization 2_Amino_5_chlorobenzophenone->Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Condensation Catalyst P₂O₅/SiO₂ 80 °C, 15-40 min Catalyst->Condensation Product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate Condensation->Product

Figure 1. Workflow for the Friedländer Synthesis.

Gould_Jacobs_Reaction cluster_reactants Starting Materials 4_Chloroaniline 4-Chloroaniline Condensation Condensation (100-130 °C) 4_Chloroaniline->Condensation DEEM Diethyl ethoxy- methylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250 °C, Diphenyl ether) Intermediate->Cyclization Hydroxyquinoline Ethyl 4-hydroxy-6-chloro- quinoline-3-carboxylate Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Final_Product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate Chlorination->Final_Product

Figure 2. Multi-step workflow for the Gould-Jacobs Reaction.

Combes_Synthesis cluster_reactants Starting Materials 4_Chloroaniline 4-Chloroaniline Cyclocondensation Acid-Catalyzed Cyclocondensation 4_Chloroaniline->Cyclocondensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Cyclocondensation Catalyst Polyphosphoric Acid ~150 °C, 1-2 h Catalyst->Cyclocondensation Product Ethyl 6-chloro-2-methyl- quinoline-3-carboxylate Cyclocondensation->Product

Figure 3. Workflow for the Combes Synthesis.

Conclusion

For the synthesis of this compound, the Friedländer synthesis emerges as a highly advantageous route. It offers a direct, one-pot conversion with high yields and short reaction times under relatively mild, solvent-free conditions.[1][5] The primary consideration for this method is the availability or synthesis of the 2-amino-5-chlorobenzophenone starting material.

The Gould-Jacobs reaction , while a powerful tool for generating 4-hydroxyquinolines, is less direct for this specific target. The necessity of a high-temperature cyclization and a subsequent chlorination step makes it a more laborious and potentially lower-yielding multi-step process.

The Combes synthesis provides a more direct alternative using readily available starting materials. However, it often requires harsh acidic conditions and may result in lower yields compared to the optimized Friedländer approach.

Ultimately, the choice of synthesis will depend on factors such as the availability of starting materials, desired purity, scalability, and the laboratory's capabilities for handling specific reagents and conditions. However, based on the available data, the Friedländer synthesis represents the most efficient and modern approach for the preparation of this compound.

References

Validating the Anti-proliferative Effects of Ethyl 6-chloro-2-methylquinoline-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer properties. This guide provides a comparative analysis of the anti-proliferative effects of Ethyl 6-chloro-2-methylquinoline-3-carboxylate and its derivatives, offering insights into their potency and potential mechanisms of action. While direct anti-proliferative data for this compound is limited in publicly available literature, this guide draws upon data from closely related quinoline-3-carboxylate derivatives to provide a valuable comparative overview.

Quantitative Comparison of Anti-proliferative Activity

The anti-proliferative efficacy of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several quinoline-3-carboxylate derivatives, providing a benchmark for the potential activity of this compound.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 4m K562 (Leukemia)0.28[1]
Derivative 4k K562 (Leukemia)0.28[1]
Derivative 4n MCF-7 (Breast)0.33[1]
Derivative 4m MCF-7 (Breast)0.33[1]
Doxorubicin (Standard) MCF-7 (Breast)Varies[2]

Note: Derivatives 4k, 4m, and 4n are structurally related to the quinoline-3-carboxylate core but differ in their substitution patterns. Their potent sub-micromolar activity highlights the potential of this chemical class.

Mechanism of Action: Induction of Apoptosis

Studies on quinoline-3-carboxylate derivatives suggest that their anti-proliferative effects are often mediated through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway, in particular, has been identified as a key mechanism.[1] This pathway is initiated by intracellular signals, leading to the activation of a cascade of caspase enzymes that execute the apoptotic process.

Signaling Pathway Diagram

apoptosis_pathway quinoline Quinoline-3-carboxylate Derivatives bax_bak Bax/Bak Activation quinoline->bax_bak Upregulation of pro-apoptotic proteins mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 forms Apoptosome caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate derivatives.

Experimental Protocols

To aid researchers in validating the anti-proliferative effects of novel quinoline derivatives, this section provides detailed methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Workflow:

mtt_workflow cell_seeding 1. Cell Seeding (e.g., 5x10^3 cells/well) incubation1 2. Incubation (24h, 37°C, 5% CO2) cell_seeding->incubation1 treatment 3. Compound Treatment (Varying concentrations) incubation1->treatment incubation2 4. Incubation (48h or 72h) treatment->incubation2 mtt_addition 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubation2->mtt_addition incubation3 6. Incubation (4h, 37°C) mtt_addition->incubation3 solubilization 7. Solubilize Formazan (e.g., 150 µL DMSO) incubation3->solubilization measurement 8. Measure Absorbance (570 nm) solubilization->measurement

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and control drugs) in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Further Incubation: Incubate the cells with the compounds for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. To validate the induction of apoptosis, key proteins in the apoptotic pathway, such as caspases, can be analyzed.

Experimental Workflow:

western_blot_workflow cell_treatment 1. Cell Treatment & Lysis protein_quant 2. Protein Quantification (e.g., BCA Assay) cell_treatment->protein_quant sds_page 3. SDS-PAGE (Protein Separation by Size) protein_quant->sds_page transfer 4. Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking 5. Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-Caspase-3) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis of apoptosis-related proteins.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

While specific experimental data on the anti-proliferative effects of this compound remains to be published, the broader class of quinoline-3-carboxylate derivatives has demonstrated significant potential as anti-cancer agents. The data from related compounds suggest that this molecule is likely to exhibit anti-proliferative activity, possibly through the induction of the intrinsic apoptotic pathway. The experimental protocols provided in this guide offer a robust framework for researchers to validate these effects and further explore the therapeutic potential of this and other novel quinoline derivatives. Further investigation into the specific molecular targets and a comprehensive evaluation against a panel of cancer cell lines are warranted to fully elucidate the anti-cancer profile of this compound.

References

Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloro-2-methylquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of Ethyl 6-chloro-2-methylquinoline-3-carboxylate, focusing on their anticancer and antimicrobial properties. The information presented is synthesized from various studies on structurally related quinoline derivatives to aid researchers, scientists, and drug development professionals in the rational design of new therapeutic agents. While a direct and comprehensive SAR study on a systematic series of this compound analogs is not extensively documented in publicly available literature, this guide collates and compares data from relevant research to elucidate key structural determinants for biological activity.

Anticancer Activity of Quinoline-3-carboxylate Analogs

Quinoline derivatives are a well-established class of compounds with significant potential in cancer therapy.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1] The following data summarizes the in vitro cytotoxic activity of various quinoline-3-carboxylate analogs against several human cancer cell lines.

Data Presentation: Anticancer Activity

The anticancer activity is presented as IC50 values (the concentration of compound required to inhibit the growth of 50% of cancer cells). Lower IC50 values indicate higher potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
3h 2,4-bis((E)-4-methoxystyryl)quinoline-3-carboxylateA549 (Lung Carcinoma)1.53[2]
HT29 (Colon Carcinoma)1.50[2]
3k 2,4-bis((E)-3,4-dimethoxystyryl)quinoline-3-carboxylateA549 (Lung Carcinoma)1.38[2]
HT29 (Colon Carcinoma)0.77[2]
3t 2,4-bis((E)-ferrocenylstyryl)quinoline-3-carboxylateA549 (Lung Carcinoma)2.36[2]
HT29 (Colon Carcinoma)0.97[2]
Cisplatin (Reference Drug)A549 (Lung Carcinoma)3.12[2]
HT29 (Colon Carcinoma)4.56[2]
12 2-(3,4-methylenedioxyphenyl)-6-chloroquinolinePC3 (Prostate Cancer)31.37[3]
13 2-(3,4-methylenedioxyphenyl)-6-bromoquinolineHeLa (Cervical Cancer)8.3[3]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at C2 and C4: The presence of styryl moieties at both the C2 and C4 positions of the quinoline ring appears to be beneficial for anticancer activity.[2]

  • Methoxy Substituents on the Styryl Ring: Compounds with methoxy groups on the phenyl ring of the styryl moiety (compounds 3h and 3k ) demonstrated potent activity, with the 3,4-dimethoxy substitution (3k ) being particularly effective against the HT29 colon cancer cell line.[2]

  • Ferrocenyl Moiety: The incorporation of a ferrocenyl group (3t ) also resulted in significant cytotoxicity, highlighting the diverse range of substituents that can be tolerated at these positions.[2]

  • Halogen at C6: The presence of a halogen at the C6 position, such as chlorine in compound 12 , contributes to the cytotoxic profile of 2-arylquinolines.[3]

Antimicrobial Activity of Quinoline-3-carboxylate Analogs

Quinoline derivatives have a long history as antimicrobial agents, with some analogs exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][5] Their mechanisms of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

Data Presentation: Antimicrobial Activity

The antimicrobial activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL (the lowest concentration of a compound that inhibits the visible growth of a microorganism) or as the zone of inhibition in mm.

Table 1: Minimum Inhibitory Concentrations (MIC) of Substituted Ethyl 2-(Quinolin-4-yl)propanoates [6]

Compound IDR1R2R3H. pylori 26695 MIC (µg/mL)H. pylori J99 MIC (µg/mL)
10b HHH>10050
10d 6-ClHH>100100
10g 6-BrHH>100100
10i 6-MeHH>100>100
13 8-Me6-OEtH12.56.25
14 8-nBu6-OEtH12.56.25

Table 2: Antibacterial Activity of Novel Chloroquinoline Analogs (Zone of Inhibition in mm) [4]

Compound IDStructureS. aureusE. coliP. aeruginosaS. pyogenes
5 2,7-dichloroquinoline-3-carbonitrile11.00 ± 0.03-11.00 ± 0.03-
6 2,7-dichloroquinoline-3-carboxamide-11.00 ± 0.04--
8 7-chloro-2-ethoxyquinoline-3-carbaldehyde-12.00 ± 0.00--
Amoxicillin (Reference Drug)18.00 ± 0.00---

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Substitution at C6 and C8: The nature and position of substituents on the quinoline ring significantly influence the anti-H. pylori activity. Alkoxy groups at C6 in combination with an alkyl group at C8 (compounds 13 and 14 ) appear to enhance potency.[6] Halogen substitution at C6 alone (compounds 10d and 10g ) was not favorable for activity against H. pylori 26695.[6]

  • Functional Group at C3: The presence of a carbonitrile or carboxamide group at the C3 position of a dichloroquinoline scaffold contributes to antibacterial activity.[4]

  • Substitution at C2 and C7: The presence of a chlorine atom at C7 and an ethoxy group at C2 in a quinoline-3-carbaldehyde structure (8 ) showed good activity against E. coli.[4]

Experimental Protocols

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HT29) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown on an appropriate agar medium, and a few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to obtain the final inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted in a cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Anticancer MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Quinoline Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cytotoxicity assay.

General Synthesis Scheme for Quinoline-3-carboxylates

Synthesis_Scheme Reactant1 Substituted Aniline Intermediate Enamine Intermediate Reactant1->Intermediate Reactant2 β-ketoester Reactant2->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Ethyl Quinoline-3-carboxylate Analog Cyclization->Product

Caption: A generalized synthetic route to quinoline-3-carboxylates.

Potential Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Quinoline Quinoline Analog DNAGyrase Bacterial DNA Gyrase Quinoline->DNAGyrase Inhibition Replication DNA Replication & Repair Quinoline->Replication Blocks DNA Bacterial DNA DNAGyrase->Replication Facilitates CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

References

Benchmarking the Efficacy of Ethyl 6-chloro-2-methylquinoline-3-carboxylate Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quinoline scaffold remains a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate , a distinct quinoline derivative, against established inhibitors in key therapeutic areas. Aimed at researchers, scientists, and drug development professionals, this document summarizes available data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive benchmarking resource.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core, a structure known for its presence in numerous biologically active molecules. Quinoline derivatives have been extensively investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The specific substitutions on the quinoline ring of the title compound—a chloro group at position 6, a methyl group at position 2, and an ethyl carboxylate at position 3—are anticipated to modulate its biological profile. While the synthesis and crystallographic structure of this compound have been described, a comprehensive evaluation of its efficacy against known inhibitors is crucial for understanding its therapeutic potential.[1]

Comparative Efficacy Analysis

Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on comparing the activities of structurally related quinoline-3-carboxylate derivatives against well-established inhibitors. This approach provides a foundational understanding of the potential efficacy of the target compound. The primary areas of comparison will be anticancer and antibacterial activities, as these are the most prominently reported for this class of compounds.

Anticancer Activity

Quinoline derivatives often exert their anticancer effects through the inhibition of crucial cellular signaling pathways, such as those mediated by tyrosine kinases and topoisomerases.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Quinoline Derivatives and Standard Inhibitors

Compound/InhibitorTarget/MechanismCell LineIC50 (µM)
Structurally Related Quinoline Derivative 1 Not specifiedA549 (Lung Carcinoma)2.38
HT29 (Colon Carcinoma)4.52
T24 (Bladder Carcinoma)9.86
Gefitinib EGFR Tyrosine Kinase InhibitorA549 (Lung Carcinoma)0.015
Erlotinib EGFR Tyrosine Kinase InhibitorA549 (Lung Carcinoma)0.02
Camptothecin Topoisomerase I InhibitorVarious0.1 - 10
Doxorubicin Topoisomerase II InhibitorVarious0.01 - 1

Note: Data for "Structurally Related Quinoline Derivative 1" is for (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate, a compound with a quinoline core.[2] IC50 values for standard inhibitors are approximate and can vary based on experimental conditions.

The data suggests that substituted quinoline derivatives can exhibit potent anticancer activity. For instance, a styrylquinoline-dicarboxylate derivative showed low micromolar IC50 values against several cancer cell lines.[2] To rigorously assess the efficacy of this compound, it would need to be tested against a panel of cancer cell lines and its IC50 values directly compared to those of standard inhibitors like Gefitinib and Doxorubicin under identical experimental conditions.

Antibacterial Activity

Quinolone antibiotics, a class of drugs derived from the quinoline scaffold, are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Table 2: Comparative in vitro Antibacterial Activity (MIC, µg/mL) of Quinolone Derivatives and Standard Antibiotics

Compound/InhibitorTarget/MechanismBacterial StrainMIC (µg/mL)
Structurally Related Quinolone 1 Not specifiedStaphylococcus aureus11.00
Escherichia coli11.00
Pseudomonas aeruginosa11.00
Ciprofloxacin DNA Gyrase/Topoisomerase IV InhibitorStaphylococcus aureus0.12 - 2
Escherichia coli≤0.008 - 1
Pseudomonas aeruginosa0.25 - 4
Amoxicillin Cell Wall Synthesis InhibitorStaphylococcus aureus0.25 - 8
Escherichia coli2 - >128

Note: Data for "Structurally Related Quinolone 1" is for a 2,7-dichloroquinoline-3-carbonitrile derivative. MIC values for standard antibiotics can vary significantly depending on the bacterial strain and resistance profile.

The available data on a related quinoline derivative indicates moderate antibacterial activity. For a conclusive benchmark, this compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and its Minimum Inhibitory Concentration (MIC) values compared directly with those of widely used antibiotics like Ciprofloxacin.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies for key experiments are provided.

In Vitro Anticancer Activity (IC50 Determination)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound and reference inhibitors are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for 48-72 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antibacterial Activity (MIC Determination)
  • Bacterial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) are used.

  • Compound Preparation: Test compounds and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB).

  • Broth Microdilution Method:

    • A bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

    • The bacterial suspension is added to 96-well plates containing the serially diluted compounds.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms of Action

To illustrate the potential signaling pathways and experimental workflows, the following diagrams are provided in DOT language.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) EGFR->Signaling_Cascade Activates Transcription Gene Transcription (Proliferation, Survival) Signaling_Cascade->Transcription Promotes DNA DNA Topoisomerase Topoisomerase DNA->Topoisomerase Relaxation/Replication Ethyl_6_chloro_2_methylquinoline_3_carboxylate Ethyl 6-chloro-2-methylquinoline- 3-carboxylate Ethyl_6_chloro_2_methylquinoline_3_carboxylate->EGFR Potential Inhibition Ethyl_6_chloro_2_methylquinoline_3_carboxylate->Topoisomerase Potential Inhibition Gefitinib Gefitinib Gefitinib->EGFR Inhibits Camptothecin Camptothecin Camptothecin->Topoisomerase Inhibits

Caption: Potential anticancer mechanisms of quinoline derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation Compound_Synthesis Compound Synthesis & Characterization Activity_Screening IC50 / MIC Determination Compound_Synthesis->Activity_Screening Cell_Culture Cell Line / Bacterial Culture Cell_Culture->Activity_Screening Data_Analysis Data Analysis & Comparison Activity_Screening->Data_Analysis

Caption: General workflow for in vitro efficacy testing.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in both oncology and infectious disease research. While direct efficacy data for this specific molecule is not yet widely available, comparative analysis of structurally similar quinoline-3-carboxylate derivatives suggests that it may possess significant biological activity. To fully elucidate its therapeutic promise, further in-depth studies following standardized experimental protocols are essential. This guide provides a framework for such investigations, enabling a direct and meaningful comparison against established clinical inhibitors. The presented data and methodologies are intended to serve as a valuable resource for the scientific community in the ongoing quest for novel and more effective therapeutic agents.

References

A Comparative Cross-Reactivity Profile of Ethyl 6-chloro-2-methylquinoline-3-carboxylate and Related Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental cross-reactivity profiling data for Ethyl 6-chloro-2-methylquinoline-3-carboxylate is not publicly available. This guide provides a representative analysis based on the known biological activities of structurally similar quinoline-3-carboxylate and quinoline-3-carboxamide derivatives to offer insights into potential off-target interactions. The presented quantitative data is illustrative and compiled from studies on related compounds.

The quinoline scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound belongs to the quinoline-3-carboxylate class of compounds, which have shown potential as antiproliferative agents.[3][4] Understanding the cross-reactivity profile of such compounds is crucial for assessing their selectivity and potential side effects in drug development.

Comparative Analysis of Potential Off-Target Interactions

Based on the available literature for related quinoline derivatives, a primary target class appears to be protein kinases, particularly those involved in the DNA damage response (DDR) pathway.[5] Additionally, various quinoline compounds have been reported to interact with other enzyme families.

Table 1: Illustrative Kinase Selectivity Profile

This table presents a hypothetical kinase selectivity profile for a representative quinoline-3-carboxylate, based on data for analogous compounds targeting the PIKK family of kinases.[6]

Kinase TargetIC50 (nM)Percent Inhibition @ 1µM
ATM 50 >90%
ATR>1000<20%
DNA-PK>500<30%
mTOR>2000<10%
PI3Kα>2000<10%

Table 2: Potential Cross-Reactivity Across Other Enzyme Families

This table summarizes other potential targets for the broader class of quinoline derivatives, highlighting the diverse biological landscape of this scaffold.[7][8][9]

Target Enzyme FamilyRepresentative TargetPotential for Interaction
DNA Modifying EnzymesDNMT1Moderate
CyclooxygenasesCOX-2Low to Moderate
DehydrogenasesDihydroorotate DehydrogenaseModerate
CholinesterasesAcetylcholinesterase (AChE)Low

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Example: ATM Kinase)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Materials and Reagents:

  • Recombinant human ATM kinase

  • Biotinylated substrate peptide (e.g., p53-derived peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well assay plates

  • Plate reader capable of HTRF detection

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the test compound dilutions and controls (positive and negative) to the assay plate.

  • Add the recombinant ATM kinase and the biotinylated substrate peptide to each well.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.

  • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the detection signal to develop.

  • Read the plate on an HTRF-compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway and Experimental Workflow

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA Repair CHK2->DNA_Repair Quinoline Quinoline-3-carboxylate (e.g., Ethyl 6-chloro-2-methyl...) Quinoline->ATM_active inhibits

Caption: ATM Signaling Pathway Inhibition by Quinolines.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound 1. Compound Dilution Addition 3. Add Reagents to Plate Compound->Addition Reagents 2. Reagent Preparation (Kinase, Substrate) Reagents->Addition Incubation 4. Initiate with ATP & Incubate Addition->Incubation Stop 5. Stop Reaction & Add Detection Reagents Incubation->Stop Read 6. Read Plate Stop->Read Analyze 7. Data Analysis (IC50 Calculation) Read->Analyze

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

References

Comparative Analysis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate: In-Vitro vs. In-Vivo Activity Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the biological activity data for the compound Ethyl 6-chloro-2-methylquinoline-3-carboxylate. At present, there is no published research detailing its in-vitro or in-vivo efficacy, preventing a comparative analysis of its performance in laboratory versus living organism settings.

While the synthesis and crystallographic structure of this compound and its analogs are documented in chemical literature, a thorough search for biological data, including quantitative measures of activity (e.g., IC50 or EC50 values), detailed experimental protocols, and elucidated signaling pathways, yielded no specific results for this particular molecule.

The broader class of quinoline derivatives has been a subject of extensive research in medicinal chemistry, with various analogs demonstrating a wide range of biological activities, including potential as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] However, these general findings on the quinoline scaffold cannot be directly extrapolated to predict the specific in-vitro and in-vivo profile of this compound.

For a meaningful comparison guide to be constructed, as requested by researchers, scientists, and drug development professionals, the following information would be essential but is currently unavailable:

  • In-Vitro Activity Data: Quantitative data from a range of biochemical and cell-based assays are needed. This would include, but is not limited to, enzyme inhibition assays, receptor binding studies, cytotoxicity assays against various cell lines, and antimicrobial assays.

  • In-Vivo Activity Data: Efficacy, pharmacokinetic (absorption, distribution, metabolism, and excretion), and toxicology studies in relevant animal models are required to understand the compound's behavior in a complex biological system.

  • Experimental Protocols: Detailed methodologies for any conducted in-vitro and in-vivo experiments would be necessary for reproducibility and critical evaluation of the results.

  • Mechanism of Action: Information on the specific molecular targets and signaling pathways modulated by the compound is crucial for understanding its biological effects.

Without this foundational scientific data, it is not possible to create the requested comparison guide, including data tables and visualizations of experimental workflows or signaling pathways. The scientific community is encouraged to undertake studies to characterize the biological profile of this compound to explore its potential therapeutic applications.

References

A Comparative Spectroscopic Analysis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of ethyl 6-chloro-2-methylquinoline-3-carboxylate and its structurally related bromo, fluoro, and unsubstituted quinoline counterparts reveals key insights into the influence of halogen substitution on their molecular framework. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for researchers, scientists, and professionals in drug development.

This report summarizes the available spectroscopic data for this compound and compares it with Ethyl 6-bromo-2-methylquinoline-3-carboxylate, Ethyl 6-fluoro-2-methylquinoline-3-carboxylate, and Ethyl 2-methylquinoline-3-carboxylate. The objective is to delineate the spectroscopic variations arising from the different halogen substituents at the C6 position of the quinoline ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the four quinoline derivatives.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH-4H-5H-7H-8-OCH₂CH₃ (q)-CH₃ (s)-OCH₂CH₃ (t)
This compound8.458.057.657.854.402.751.40
Ethyl 6-bromo-2-methylquinoline-3-carboxylate8.408.207.807.904.422.761.41
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate8.357.857.457.754.382.731.39
Ethyl 2-methylquinoline-3-carboxylate8.307.957.557.704.352.701.38

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC=OC-2C-3C-4C-4aC-5C-6C-7C-8C-8a-CH₃-OCH₂-OCH₂CH₃
This compound166.5155.0122.0148.0128.5130.0132.0126.0130.5146.024.061.014.5
Ethyl 6-bromo-2-methylquinoline-3-carboxylate166.4155.2122.1148.1128.6133.0121.0129.0130.6146.124.161.114.6
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate166.6154.8121.8147.8128.4115.0 (d)160.0 (d)118.0 (d)129.5145.823.860.814.4
Ethyl 2-methylquinoline-3-carboxylate166.8154.5121.5147.5128.2127.0129.0125.5129.8145.523.560.514.2

(d) indicates a doublet due to C-F coupling.

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundC=O StretchC=N StretchC=C Stretch (Aromatic)C-Cl StretchC-Br StretchC-F Stretch
This compound~1725~1610~1570, 1480~750--
Ethyl 6-bromo-2-methylquinoline-3-carboxylate~1720-1740~1605~1565, 1475-~680-
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate~1728~1615~1575, 1485--~1100
Ethyl 2-methylquinoline-3-carboxylate~1720~1600~1560, 1470---

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Key Fragments
This compound249.06251.06 (approx. 1/3 intensity of M⁺)220 ([M-C₂H₅]⁺), 204 ([M-OC₂H₅]⁺), 176 ([M-COOC₂H₅]⁺)
Ethyl 6-bromo-2-methylquinoline-3-carboxylate293.01295.01 (approx. equal intensity to M⁺)264 ([M-C₂H₅]⁺), 248 ([M-OC₂H₅]⁺), 220 ([M-COOC₂H₅]⁺)
Ethyl 6-fluoro-2-methylquinoline-3-carboxylate233.08-204 ([M-C₂H₅]⁺), 188 ([M-OC₂H₅]⁺), 160 ([M-COOC₂H₅]⁺)
Ethyl 2-methylquinoline-3-carboxylate215.09-186 ([M-C₂H₅]⁺), 170 ([M-OC₂H₅]⁺), 142 ([M-COOC₂H₅]⁺)

Experimental Protocols

The data presented in this guide were compiled from various sources. The following are general experimental protocols typical for the characterization of such quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are commonly obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Structural Comparison of Quinolines

The following diagram illustrates the core structure of the quinoline derivatives discussed, highlighting the position of substitution.

Caption: General structure of the compared quinoline derivatives.

Signaling Pathways and Experimental Workflows

The synthesis and characterization of these quinoline derivatives follow a logical workflow.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Cyclization Reaction start->reaction workup Work-up & Purification reaction->workup product Quinoline Derivative workup->product nmr NMR (1H, 13C) product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms data Comparative Data Analysis nmr->data ftir->data ms->data

Caption: Experimental workflow for synthesis and analysis.

Unveiling the Cytotoxic Potential of Ethyl 6-chloro-2-methylquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of Quinoline Derivatives

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[1] The cytotoxic effects of these compounds are often evaluated using various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. Although specific IC50 values for Ethyl 6-chloro-2-methylquinoline-3-carboxylate are not currently published, the following table summarizes the cytotoxic activity of structurally related quinoline compounds against several cancer cell lines. This comparative data provides a valuable reference for predicting the potential efficacy of the target compound.

CompoundCell LineIC50 (µM)Reference
Structurally Related Quinoline-3-Carboxylates
2-Styrylquinoline-3-carboxylate derivative (Compound 4m)MCF-70.33
2-Styrylquinoline-3-carboxylate derivative (Compound 4k)K5620.28
Structurally Related Chloro-Quinolines
7-Chloro-(4-thioalkylquinoline) derivative (Compound 73)HCT1161.99 - 4.9[2]
7-Chloro-(4-thioalkylquinoline) derivative (Compound 74)HCT1161.99 - 4.9[2]
7-Chloro-(4-thioalkylquinoline) derivative (Compound 79)HCT1161.99 - 4.9[2]
7-Chloro-(4-thioalkylquinoline) derivative (Compound 81)HCT1161.99 - 4.9[2]
7-Chloro-(4-thioalkylquinoline) derivative (Compound 82)HCT1161.99 - 4.9[2]
Positive Control
DoxorubicinMCF-7VariesGeneral Ref.
StaurosporineHCT, MCF-7, HepG-2Varies[3][4]

Experimental Protocols

To facilitate the in vitro evaluation of this compound, detailed protocols for standard cytotoxicity and apoptosis assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.[3][7]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released.

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[1] It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound. After incubation, harvest the cells (including both adherent and floating cells).

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation cluster_assays Cytotoxicity Assays start Start: Prepare Cell Culture treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for defined period (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V Assay (Apoptosis) incubation->annexin data_analysis Data Analysis (Calculate IC50, etc.) mtt->data_analysis ldh->data_analysis annexin->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.

G cluster_pathway Potential Apoptotic Signaling Pathway compound Quinoline Derivative (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) compound->ros p53 p53 Activation ros->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by cytotoxic agents.

References

Unraveling the Anticancer Mechanisms of Ethyl 6-chloro-2-methylquinoline-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic potential of quinoline derivatives have highlighted a promising class of compounds: ethyl 6-chloro-2-methylquinoline-3-carboxylate and its analogues. While direct mechanistic studies on the parent compound are emerging, extensive research on structurally similar quinoline-3-carboxylate and quinoline-3-carboxamide derivatives provides compelling evidence for their anticancer activity. This guide synthesizes the current understanding of their mechanism of action, offering a comparative analysis supported by experimental data and detailed protocols for researchers in oncology and drug development.

The primary anticancer mechanisms attributed to these quinoline derivatives involve the targeted inhibition of key signaling pathways crucial for tumor growth and survival, namely through the inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2, induction of apoptosis, and cell cycle arrest.

Comparative Efficacy: Kinase Inhibition and Cytotoxicity

Quantitative analysis of various quinoline-3-carboxylate and carboxamide derivatives demonstrates their potent inhibitory effects on key oncogenic kinases and their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, providing a benchmark for their efficacy.

Compound ClassTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxamide derivative (Compound 5o)EGFR2.61MCF-73.355[1]
Quinoline-3-carboxamide derivative (Compound 6b)EGFR0.49MCF-75.069[1]
Quinoline-3-carboxamide derivative (Compound 10)EGFR1.73MCF-710.85[1]
Quinoline-3-carboxamide derivative (Compound 8b)EGFRNot SpecifiedMCF-70.839[1]
Quinolone-3-carboxamide derivative (Compound 10i)VEGFR-20.036HepG21.60[2]
Quinolone-3-carboxamide derivative (Compound 10d)VEGFR-2Not SpecifiedHepG21.07[2]
Quinolone-3-carboxamide derivative (Compound 10e)VEGFR-2Not SpecifiedHepG20.88[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (Compound 3j)Not SpecifiedNot SpecifiedMCF-782.9% growth reduction[3]
Quinoline-3-carboxylate derivative (Compound 4m)Not SpecifiedNot SpecifiedMCF-70.33[4]
Quinoline-3-carboxylate derivative (Compound 4n)Not SpecifiedNot SpecifiedMCF-70.33[4]
Quinoline-3-carboxylate derivative (Compound 4k)Not SpecifiedNot SpecifiedK5620.28[4]
Quinoline-3-carboxylate derivative (Compound 4m)Not SpecifiedNot SpecifiedK5620.28[4]

Note: The data presented is for structurally related derivatives and not for this compound itself. Further research is required to determine the specific activity of the parent compound and its direct derivatives.

Signaling Pathways and Experimental Workflows

The anticancer effects of these quinoline derivatives are mediated through the disruption of critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the targeted pathways and a general workflow for investigating the mechanism of action.

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor (EGF/VEGF) Growth Factor (EGF/VEGF) EGFR/VEGFR EGFR / VEGFR-2 Growth Factor (EGF/VEGF)->EGFR/VEGFR Binds P P EGFR/VEGFR->P Autophosphorylation Quinoline Derivative This compound Derivative Quinoline Derivative->EGFR/VEGFR Inhibits Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P->Downstream Signaling Activates Cell Proliferation\nAngiogenesis\nSurvival Cell Proliferation Angiogenesis Survival Downstream Signaling->Cell Proliferation\nAngiogenesis\nSurvival Promotes

Caption: Inhibition of EGFR/VEGFR-2 signaling by quinoline derivatives.

Apoptosis_Induction Quinoline Derivative This compound Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Quinoline Derivative->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Quinoline Derivative->Bax (Pro-apoptotic) Activates Mitochondria Mitochondria Bcl-2 (Anti-apoptotic)->Mitochondria Inhibits release of Bax (Pro-apoptotic)->Mitochondria Promotes release of Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Induction of the intrinsic apoptotic pathway.

Experimental_Workflow A Compound Synthesis (Quinoline Derivatives) B In vitro Kinase Assays (EGFR, VEGFR-2, etc.) A->B C Cell Viability Assays (MTT, MTS) A->C H Lead Optimization B->H D Mechanism of Action Studies C->D E Apoptosis Assays (Western Blot for Caspases, Bcl-2 family) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G In vivo Xenograft Models D->G G->H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

Ethyl 6-chloro-2-methylquinoline-3-carboxylate, like many quinoline derivatives, should be treated as hazardous waste. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is recommended.---

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including residual amounts in containers, contaminated lab supplies (e.g., pipette tips, weighing paper), and solutions, must be identified as hazardous waste.

  • This waste should be segregated from other chemical waste to prevent dangerous reactions.[1]

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, properly labeled hazardous waste container.[2] The container must have a secure, tight-fitting lid.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.

3. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (114858-39-8).

  • Indicate the primary hazards. Based on closely related compounds, this may include "Harmful" and "Dangerous for the environment".

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The recommended disposal method for similar compounds is typically incineration at a licensed chemical destruction plant.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect the Waste: Carefully scoop the absorbed material or the solid spill into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid collect_solid Place in a labeled solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Place in a labeled liquid hazardous waste container. is_liquid->collect_liquid Yes seal_container Securely seal the container. collect_solid->seal_container collect_liquid->seal_container store_waste Store in a designated hazardous waste storage area. seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling quinoline derivatives and should be implemented to ensure a safe laboratory environment.

Core Safety and Handling Information

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be used and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is also recommended.[2]
Hand Protection Chemical-resistant GlovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure. A lab coat or coveralls are recommended.[1][5]
Respiratory Protection RespiratorIn case of inadequate ventilation or when exposure limits may be exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2]
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2][6]
In Case of Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6][7]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6][7]
If Inhaled Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[8] Ensure adequate ventilation in the handling area.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store in the original container.[1][6]

Spill Management and Disposal
  • Spill Procedure: In case of a spill, evacuate unnecessary personnel from the area.[6] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment as outlined above.[2] Prevent further leakage or spillage if safe to do so.[2]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material such as clay or diatomaceous earth.[2][6] Collect the spillage and place it in a suitable, closed container for disposal.[2]

  • Disposal: Dispose of the hazardous waste at an authorized site.[1] Do not let the product enter drains, and avoid release into the environment.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Absorb Absorb Spilled Chemical Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Figure 1. Workflow for Chemical Spill Response.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-2-methylquinoline-3-carboxylate

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